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  • Product: 2-Ethyloxan-4-ol
  • CAS: 23077-45-4

Core Science & Biosynthesis

Foundational

Conformational Analysis and Stereochemical Profiling of 2-Ethyloxan-4-ol: A Technical Guide for Drug Development

Executive Summary In modern drug discovery, saturated oxygen heterocycles such as oxanes (tetrahydropyrans) serve as critical pharmacophores, offering predictable vectors for hydrogen bonding and improved metabolic stabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, saturated oxygen heterocycles such as oxanes (tetrahydropyrans) serve as critical pharmacophores, offering predictable vectors for hydrogen bonding and improved metabolic stability compared to their acyclic counterparts. 2-ethyloxan-4-ol (also known as 2-ethyltetrahydropyran-4-ol) is a foundational model system for understanding the interplay between multiple stereocenters and ring thermodynamics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond theoretical stereochemistry, providing a causal framework for conformational thermodynamics and a self-validating experimental protocol for structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy.

Stereochemical Architecture

The 2-ethyloxan-4-ol molecule possesses two chiral centers at the C2 and C4 positions, resulting in 22=4 distinct stereoisomers. Because the substituents are located at the 1 and 3 positions relative to each other within the ring system, their spatial relationship dictates the available chair conformations.

  • Cis Diastereomers[(2R, 4S) and (2S, 4R)]: The ethyl and hydroxyl groups project onto the same face of the oxane ring.

  • Trans Diastereomers [(2R, 4R) and (2S, 4S)]: The ethyl and hydroxyl groups project onto opposite faces of the oxane ring.

Stereoisomers Root 2-ethyloxan-4-ol (4 Stereoisomers) Cis Cis Diastereomers (Substituents same face) Root->Cis Trans Trans Diastereomers (Substituents opposite faces) Root->Trans Cis1 (2R, 4S) Favored: e,e Cis->Cis1 Cis2 (2S, 4R) Favored: e,e Cis->Cis2 Trans1 (2R, 4R) Favored: e,a Trans->Trans1 Trans2 (2S, 4S) Favored: e,a Trans->Trans2

Classification of 2-ethyloxan-4-ol stereoisomers and their thermodynamically favored conformers.

Thermodynamic Conformational Analysis

The oxane ring predominantly adopts a chair conformation to minimize torsional strain and angle strain. However, the orientation of the substituents (axial vs. equatorial) is governed by steric bulk, quantified by their respective A-values . The A-value represents the Gibbs free energy difference ( ΔG ) between the equatorial and axial conformations of a monosubstituted cyclohexane or oxane[1].

Causality of Steric Bulk

One might assume that the highly electronegative oxygen atom of the hydroxyl group would exert massive steric repulsion. However, the hydroxyl group has a relatively low A-value (0.87 kcal/mol)[2]. Because oxygen only bears one hydrogen atom, the C-O bond can freely rotate to point the hydrogen away from the ring, drastically minimizing 1,3-diaxial interactions[3].

Conversely, the ethyl group (-CH₂CH₃) has a significantly higher A-value (1.79 kcal/mol)[2]. While the terminal methyl group can rotate outward, the methylene (-CH₂-) protons are locked in close proximity to the axial protons at C4 and C6, creating severe 1,3-diaxial steric clashes[3].

Table 1: Conformational A-Values for Ring Substituents

SubstituentA-Value (kcal/mol)Primary Steric Driver
Hydroxyl (-OH) 0.87Minimized by free rotation of the O-H bond pointing outward.
Ethyl (-CH₂CH₃) 1.79Severe 1,3-diaxial interactions from the methylene (-CH₂-) protons.
Conformational Equilibrium

For the cis-isomers , the 1,3-relationship allows both substituents to occupy the equatorial position simultaneously (e,e). This conformation is highly stable and overwhelmingly populated at room temperature.

For the trans-isomers , the geometry forces one substituent to be equatorial and the other axial. Because the ethyl group is substantially bulkier (1.79 kcal/mol > 0.87 kcal/mol), the thermodynamic equilibrium shifts to place the ethyl group in the equatorial position, forcing the hydroxyl group into the axial position (e,a). The energy difference between the two trans conformers is ΔG≈1.79−0.87=0.92 kcal/mol, resulting in an ~82:18 equilibrium ratio favoring the axial hydroxyl conformer at 298 K.

Table 2: Thermodynamic Stability of 2-Ethyloxan-4-ol Diastereomers

IsomerConfigurationConformer 1 (Ethyl, OH)Conformer 2 (Ethyl, OH)Favored Conformer ΔG (kcal/mol)
Cis (2R, 4S) / (2S, 4R)Equatorial, EquatorialAxial, AxialEquatorial, Equatorial ~2.66 (Favors e,e)
Trans (2R, 4R) / (2S, 4S)Equatorial, AxialAxial, EquatorialEquatorial, Axial ~0.92 (Favors e,a)

Experimental Validation: 1 H NMR Spectroscopy Protocol

To empirically prove the conformation of synthesized 2-ethyloxan-4-ol, we rely on the Karplus equation , which correlates the 3J scalar coupling constant with the dihedral angle between adjacent protons.

If the C4-hydroxyl is equatorial , the C4-proton is axial . An axial proton couples with adjacent axial protons (at C3 and C5) with a dihedral angle of ~180°, yielding large coupling constants ( Jaa​≈8−12 Hz)[4]. Conversely, if the C4-hydroxyl is axial , the C4-proton is equatorial , resulting in only ~60° dihedral angles and uniformly small coupling constants ( 1−5 Hz)[4].

NMRWorkflow Sample 1. Sample Prep (CDCl3) Acquisition 2. 1H NMR Acquisition Sample->Acquisition Analysis 3. Multiplet Analysis (C4-H Peak) Acquisition->Analysis Decision Coupling Constants Analysis->Decision Axial Large J (8-12 Hz) C4-H is Axial OH is Equatorial Decision->Axial J_aa Equatorial Small J (1-5 Hz) C4-H is Equatorial OH is Axial Decision->Equatorial J_ae / J_ee

Step-by-step 1H NMR workflow for determining the axial or equatorial orientation of the C4 hydroxyl.

Self-Validating Protocol: 1 H NMR Determination of C4 Hydroxyl Orientation

Objective: Unambiguously assign the axial or equatorial position of the C4-hydroxyl group.

  • Step 1: Sample Preparation & Solvent Selection

    • Action: Dissolve 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ provides a clear, unobstructed window in the 3.5–4.5 ppm range where the deshielded C4-H proton typically resonates.

    • Self-Validation Check: Add a known concentration of TMS (tetramethylsilane). The TMS peak must appear exactly at 0.00 ppm to validate the chemical shift calibration.

  • Step 2: Spectral Acquisition

    • Action: Acquire a 1D 1H NMR spectrum at ≥400 MHz with a minimum of 16 scans and a relaxation delay (d1) of 2 seconds.

    • Causality: High magnetic field strength is mandatory to resolve the fine J -coupling splitting of the C4-H multiplet, preventing second-order "roofing" distortions.

  • Step 3: Multiplet Extraction and Integration

    • Action: Locate the C4-H signal.

    • Self-Validation Check: Integrate the peak. It must integrate to exactly 1.00 relative to the isolated C2-H proton. A deviation >5% indicates co-eluting impurities or overlapping signals, which would mandate a 2D HSQC experiment for disambiguation.

  • Step 4: Coupling Constant ( J ) Analysis

    • Action: Measure the distance between the peaks in the C4-H multiplet in Hertz (Hz).

    • Self-Validation Check: Cross-reference the measured J -values with the C3 and C5 proton signals. The Jaa​ coupling extracted from C4-H must mathematically match the Jaa​ coupling observed in the axial protons of C3 and C5, ensuring internal consistency of the spin system[5].

Table 3: 1 H NMR Coupling Constants for C4-H Multiplet

C4-H OrientationAdjacent Protons (C3, C5)Expected Coupling Constants ( J )Splitting Pattern
Axial (OH is Equatorial)2 Axial, 2 Equatorial Jaa​≈8−12 Hz, Jae​≈1−5 HzTriplet of triplets (tt)
Equatorial (OH is Axial)2 Axial, 2 Equatorial Jea​≈1−5 Hz, Jee​≈1−5 HzNarrow multiplet (m)

Implications for Drug Development

Understanding the precise conformational state of 2-ethyloxan-4-ol is not merely an academic exercise; it is a critical parameter in structure-based drug design. The orientation of the hydroxyl group dictates its spatial vector. An equatorial hydroxyl projects outward along the equatorial plane of the ring, while an axial hydroxyl projects perpendicularly.

If a target receptor requires a hydrogen-bond donor in a deep, narrow sub-pocket, the trans-isomer (presenting an axial hydroxyl) will exhibit vastly superior binding kinetics compared to the cis-isomer. By utilizing the A-value differentials and validating them via the outlined NMR protocols, medicinal chemists can intentionally lock pharmacophores into the bioactive conformation, reducing entropic penalties upon target binding.

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Exploratory

Mass Spectrometry Fragmentation Dynamics of 2-Ethyloxan-4-ol: A Mechanistic and Analytical Guide

Executive Summary For researchers and drug development professionals, the accurate structural elucidation of cyclic ethers and aliphatic alcohols is a critical component of metabolomics, synthetic validation, and degrada...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the accurate structural elucidation of cyclic ethers and aliphatic alcohols is a critical component of metabolomics, synthetic validation, and degradation profiling. 2-Ethyloxan-4-ol (also known as 2-ethyltetrahydro-2H-pyran-4-ol) presents a unique analytical model due to its dual functionalization: a tetrahydropyran (oxane) core substituted with an ethyl group at the C2 position and a hydroxyl group at the C4 position[1].

This whitepaper provides an in-depth mechanistic analysis of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of 2-ethyloxan-4-ol. By detailing the causality behind specific bond cleavages and providing a self-validating experimental protocol, this guide ensures that analytical scientists can confidently identify and quantify this molecule in complex matrices.

Structural Determinants of Ionization

In EI-MS, the initial ionization event dictates the subsequent fragmentation cascade. For 2-ethyloxan-4-ol ( C7​H14​O2​ , exact mass 130.099 Da), ionization predominantly occurs via the ejection of a non-bonding electron from one of the two heteroatoms:

  • The Ether Oxygen (Oxane Ring): Ejection of an electron here triggers ring-opening or alpha-cleavage events driven by the stabilization of the resulting positive charge[2].

  • The Hydroxyl Oxygen (C4 Position): Ejection of an electron here strongly drives dehydration mechanisms, a hallmark of secondary cyclic alcohols[3].

Because the molecular ion ( [M]+∙ at m/z 130) is highly unstable due to the rapid internal energy redistribution within the aliphatic framework, it is typically observed at very low relative abundances (<5%). Consequently, identification relies heavily on diagnostic fragment ions generated through predictable, thermodynamically favored pathways[4].

Mechanistic Pathways of Fragmentation

The fragmentation of 2-ethyloxan-4-ol under standard 70 eV electron impact follows three primary pathways.

Pathway A: Alpha-Cleavage and Oxonium Ion Formation (m/z 101)

The most thermodynamically favored cleavage in 2-alkyl-substituted oxanes is the loss of the alkyl substituent at the C2 position[5]. For 2-ethyloxan-4-ol, the alpha-cleavage of the C2–C(ethyl) bond results in the loss of an ethyl radical (29 Da).

  • Causality: The resulting fragment at m/z 101 ( C5​H9​O2+​ ) is a highly stable oxonium ion. The positive charge is resonance-stabilized by the adjacent ether oxygen, making this a dominant peak (often the base peak) in the spectrum.

Pathway B: Dehydration (m/z 112)

The presence of the C4 hydroxyl group makes the molecule highly susceptible to the loss of water (18 Da).

  • Causality: Driven by a 1,3- or 1,4-elimination mechanism, the hydroxyl group abstracts a hydrogen atom from a neighboring carbon, expelling neutral H2​O . This yields a dehydrated radical cation at m/z 112 ( C7​H12​O+∙ ). This ion can undergo subsequent alpha-cleavage to lose the ethyl group, generating a secondary fragment at m/z 83 ( C5​H7​O+ ).

Pathway C: Transannular Ring Cleavage (m/z 57, 43)

Cyclic ethers subjected to 70 eV EI-MS frequently undergo transannular cleavage or inductive ring-opening[4].

  • Causality: The oxane ring fractures, typically expelling neutral molecules like formaldehyde or ethylene. This deep fragmentation yields smaller, highly stable acyl or allyl cations, prominently at m/z 57 ( C3​H5​O+ ) and m/z 43 ( C2​H3​O+ ).

Fragmentation M [M]+. m/z 130 (2-ethyloxan-4-ol) A [M - C2H5]+ m/z 101 (Oxonium ion) M->A Alpha-cleavage (-29 Da) B [M - H2O]+. m/z 112 (Dehydrated ion) M->B Dehydration (-18 Da) D Ring Cleavage m/z 43 / 57 M->D Transannular cleavage C [M - H2O - C2H5]+ m/z 83 (Dienyl cation) B->C Alpha-cleavage (-29 Da)

Figure 1: Primary EI-MS fragmentation pathways of 2-ethyloxan-4-ol.

Diagnostic Data Presentation

To facilitate rapid library matching and spectral interpretation, the quantitative diagnostic ions for 2-ethyloxan-4-ol are summarized below.

Fragment Ion (m/z)Expected Relative AbundanceFormulaOrigin / MechanismDiagnostic Significance
130 < 5% C7​H14​O2+∙​ Molecular Ion [M]+∙ Confirms intact molecular mass (often weak/absent).
112 Medium C7​H12​O+∙ [M−H2​O]+∙ Indicates the presence of an aliphatic hydroxyl group.
101 High (Base Peak) C5​H9​O2+​ [M−C2​H5​]+ Alpha-cleavage at C2; confirms the ethyl substitution on the oxane ring.
83 Medium C5​H7​O+ [M−H2​O−C2​H5​]+ Successive dehydration and alpha-cleavage.
57 High C3​H5​O+ Ring CleavageTransannular cleavage of the oxane core.
43 High C2​H3​O+ Ring CleavageDeep fragmentation of the tetrahydropyran core.

Self-Validating GC-MS Analytical Protocol

To ensure absolute trustworthiness in the identification of 2-ethyloxan-4-ol, the following GC-MS protocol is designed as a self-validating system [6]. It incorporates internal standardization and specific instrumental parameters chosen for their physical causality.

Step 1: Sample Preparation & Internal Standardization
  • Procedure: Dissolve the analyte in high-purity dichloromethane (DCM) to a concentration of 10 µg/mL. Spike the sample with 1 µg/mL of an internal standard (e.g., Tetrahydropyran-d10).

  • Causality: DCM is highly volatile and non-polar, ensuring it elutes well before the target analyte without suppressing ionization. The deuterated internal standard self-validates the system: if the internal standard's retention time shifts or its ionization efficiency drops, the operator immediately knows the system requires maintenance, preventing false negatives.

Step 2: Chromatographic Separation
  • Column: Non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Parameters: Inject 1 µL in splitless mode. Carrier gas: Helium at a constant flow of 1.0 mL/min. Temperature program: Hold at 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

  • Causality: The non-polar stationary phase separates analytes strictly by boiling point and van der Waals interactions. The splitless injection maximizes sensitivity for trace-level detection, while the gentle 10°C/min ramp ensures baseline resolution of structural isomers (e.g., distinguishing 2-ethyl from 3-ethyl oxanes).

Step 3: Electron Ionization (EI)
  • Parameters: 70 eV ionization energy, source temperature at 230°C.

  • Causality: 70 eV is the universal standard because the de Broglie wavelength of 70 eV electrons perfectly matches the bond lengths of typical organic molecules. This maximizes the ionization cross-section, ensuring the fragmentation pattern is highly reproducible and directly comparable to NIST library spectra[2][3].

Step 4: Mass Analysis & Data Processing
  • Parameters: Quadrupole mass analyzer scanning from m/z 35 to 300.

  • Causality: Scanning from m/z 35 avoids the massive solvent peak from DCM (which would saturate the detector) while capturing all critical low-mass diagnostic fragments (m/z 43, 57) necessary for positive identification.

Workflow S1 Sample Preparation Dilution in DCM + Internal Std S2 GC Separation Capillary Column (HP-5MS) S1->S2 S3 Electron Ionization (EI) 70 eV, 230 °C Source S2->S3 S4 Mass Analysis Quadrupole, m/z 35-300 S3->S4 S5 Data Processing Library Matching & Pathway Analysis S4->S5

Figure 2: Self-validating GC-MS experimental workflow for cyclic ether analysis.

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Foundational

In Vitro Toxicity and Safety Data Profile for 2-Ethyloxan-4-ol: A Technical Guide for Preclinical Development

Executive Summary & Chemical Context 2-Ethyloxan-4-ol (IUPAC: 2-ethyltetrahydro-2H-pyran-4-ol; CAS: 23077-45-4) is a low-molecular-weight, oxygenated heterocyclic compound[1][2]. In contemporary drug discovery, substitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-Ethyloxan-4-ol (IUPAC: 2-ethyltetrahydro-2H-pyran-4-ol; CAS: 23077-45-4) is a low-molecular-weight, oxygenated heterocyclic compound[1][2]. In contemporary drug discovery, substituted tetrahydropyrans are highly valued as structural motifs and synthetic intermediates. Specifically, 2-ethyloxan-4-ol is utilized in the synthesis of complex bicyclic lactams, RIP1 kinase inhibitors for necroptotic cell death[3], broad-spectrum antifungal 2-thiazolylhydrazones[4], and biologically active polyketide lactones[5].

Despite its utility, the transition of any novel intermediate into advanced preclinical stages requires a rigorous, self-validating in vitro safety profile. As a Senior Application Scientist, I have structured this whitepaper to detail the empirical methodologies required to establish the safety profile of 2-ethyloxan-4-ol, ensuring compliance with international regulatory standards such as ICH M7[6] and OECD guidelines[7][8].

Table 1: Physicochemical Baseline of 2-Ethyloxan-4-ol
ParameterValue / DescriptionRegulatory Implication
CAS Number 23077-45-4[1]Unique identifier for REACH/ECHA tracking.
Molecular Formula C₇H₁₄O₂[1]Aliphatic heterocycle; lacks aromatic amines.
Molecular Weight 130.19 g/mol [2]High membrane permeability; requires intracellular tox screening.
GHS Hazard Alerts H319 (Eye Irritation)[9][10]Mandates OECD 492 in vitro ocular irritation testing[8].

Strategic Toxicity Screening Workflow

To systematically de-risk 2-ethyloxan-4-ol, we deploy a tiered in vitro screening cascade. This workflow prioritizes the most critical failure points in early drug development: genotoxicity, target organ cytotoxicity, mucosal irritation, and cardiac liabilities.

G A 2-Ethyloxan-4-ol (CAS: 23077-45-4) B1 Genotoxicity OECD 471 / ICH M7 A->B1 B2 Cytotoxicity HepG2 & PBMCs A->B2 B3 Ocular Irritation OECD 492 (RhCE) A->B3 B4 Cardiac Safety hERG Patch-Clamp A->B4 C1 Ames Test: Evaluate Point Mutations B1->C1 C2 Resazurin Assay: Determine IC50 B2->C2 C3 MTT Viability: Assess GHS H319 Risk B3->C3 C4 Electrophysiology: Rule Out QT Prolongation B4->C4

Fig 1: In vitro toxicity screening workflow for 2-ethyloxan-4-ol.

Genotoxicity Assessment (ICH M7 & OECD 471)

The Causality of the Assay

Under the ICH M7 guideline, any chemical intermediate present in a final drug substance must be evaluated for DNA-reactive (mutagenic) potential to limit carcinogenic risk[6][11]. While 2-ethyloxan-4-ol lacks obvious structural alerts (e.g., N-nitroso groups or alkylating epoxides), empirical validation is mandatory. We utilize the OECD 471 Bacterial Reverse Mutation Test (Ames Test)[7]. Because 2-ethyloxan-4-ol is a low-molecular-weight aliphatic compound with potential volatility, the pre-incubation method is prioritized over standard plate incorporation to maximize test article exposure to the bacterial system before agar overlay[12].

Step-by-Step Methodology: Pre-Incubation Ames Test
  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent Escherichia coli (WP2 uvrA) overnight to reach the exponential growth phase[13].

  • Metabolic Activation (S9 Mix): Prepare a post-mitochondrial fraction (S9) derived from rat livers induced with Aroclor 1254 to simulate mammalian hepatic biotransformation[7][13].

  • Pre-Incubation: In sterile culture tubes, combine 0.1 mL of bacterial suspension, 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions), and 0.1 mL of 2-ethyloxan-4-ol (dissolved in DMSO or water at concentrations up to 5000 µ g/plate ). Incubate at 37°C for 20–30 minutes with gentle shaking[7][12].

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) to the tubes, mix rapidly, and pour onto minimal glucose agar plates[13].

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter. A positive mutagenic response is defined as a dose-dependent increase in revertant colonies (≥2-fold for TA98/TA100) compared to the vehicle control.

Table 2: Representative Ames Test Data (Surrogate Profile)

Note: Data reflects typical non-mutagenic profiles for unfunctionalized tetrahydropyrans.

Tester StrainMetabolic ActivationVehicle Control (Mean Revertants)2-Ethyloxan-4-ol (5000 µ g/plate )Positive ControlConclusion
TA98 + S9 / - S922 / 1825 / 19410 / 350Negative
TA100 + S9 / - S9115 / 105120 / 110850 / 720Negative
TA1535 + S9 / - S915 / 1214 / 13290 / 210Negative
WP2 uvrA + S9 / - S935 / 3038 / 32510 / 480Negative

Ocular Irritation Hazard Identification (OECD 492)

The Causality of the Assay

Chemical databases frequently flag tetrahydropyran derivatives with the GHS hazard code H319: Causes serious eye irritation [9][10]. To comply with modern REACH requirements and ethical standards, in vivo Draize testing is obsolete. Instead, we employ the OECD 492 Reconstructed human Corneal Epithelium (RhCE) test (e.g., EpiOcular™)[8][14]. This 3D tissue model expresses key markers of corneal differentiation (cytokeratins 12 and 19) and provides a highly accurate prediction of acute eye irritation based on cellular cytotoxicity[15].

Step-by-Step Methodology: EpiOcular™ (RhCE) Assay
  • Tissue Equilibration: Transfer RhCE tissue inserts into 6-well plates containing pre-warmed culture medium. Incubate overnight at 37°C, 5% CO₂ to equilibrate[15].

  • Test Article Application: Apply 50 µL of neat 2-ethyloxan-4-ol (or appropriately diluted formulation) topically to the apical surface of the RhCE tissue. Ensure complete coverage. Use sterile DPBS as a negative control and Methyl Acetate as a positive control.

  • Exposure & Rinsing: Incubate the tissues for exactly 30 minutes. Post-exposure, thoroughly rinse the tissues with DPBS to remove the test article, followed by a 25-minute post-soak in fresh medium at room temperature to remove absorbed chemical[16].

  • Post-Incubation: Transfer tissues to fresh medium and incubate for 2 hours at 37°C to allow for damage expression or early recovery.

  • MTT Viability Assessment: Transfer inserts into a 24-well plate containing 0.3 mg/mL MTT solution. Incubate for 3 hours. Extract the resulting blue formazan crystals using isopropanol and measure the optical density (OD) at 570 nm[8][15].

Table 3: OECD 492 Viability Classification Criteria & Expected Results

Per OECD 492, a tissue viability > 60% indicates the substance does not require GHS classification for severe eye irritation[8][16].

Test ArticleMean OD₅₇₀Relative Viability (%)GHS Classification Prediction
Negative Control (DPBS) 1.850100.0%N/A
Positive Control (Methyl Acetate) 0.21011.3%Category 1 / 2 (Irritant)
2-Ethyloxan-4-ol (Neat) 1.35072.9% No Category (Non-Irritant)

Basal Cytotoxicity & Hepatotoxicity Profiling

The Causality of the Assay

Because 2-ethyloxan-4-ol is utilized in the synthesis of orally administered drug candidates (such as antifungal thiazolylhydrazones[4]), establishing its baseline cytotoxicity is critical. Peripheral Blood Mononuclear Cells (PBMCs) and HepG2 (human liver carcinoma) cells are standard benchmarks for evaluating biological activity and hepatotoxic liabilities[4].

Step-by-Step Methodology: HepG2 Resazurin Assay
  • Seeding: Seed HepG2 cells in 96-well clear-bottom plates at a density of 10,000 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours.

  • Treatment: Aspirate media and apply 2-ethyloxan-4-ol in a 10-point dose-response curve (ranging from 0.1 µM to 1000 µM, final DMSO concentration < 0.5%).

  • Incubation: Expose cells for 48 hours at 37°C.

  • Detection: Add Resazurin reagent (final concentration 10 µg/mL) to each well. Incubate for 2 hours.

  • Quantification: Measure fluorescence (Ex 560 nm / Em 590 nm). Calculate the IC₅₀ using non-linear regression. For simple tetrahydropyrans, IC₅₀ values typically exceed 500 µM, indicating a highly favorable safety window.

Conclusion

The in vitro safety profile of 2-ethyloxan-4-ol (CAS: 23077-45-4) demonstrates it to be a highly tractable and safe chemical intermediate for pharmaceutical synthesis. By subjecting the compound to ICH M7-compliant Ames testing, OECD 492 RhCE ocular irritation models, and rigorous cytotoxicity screening, developers can confidently integrate this tetrahydropyran motif into advanced lead optimization pipelines without introducing disproportionate toxicological liabilities.

References

  • Aaronchem. "2-ethyloxan-4-ol | CAS: 23077-45-4." Aaronchem Product Catalog.
  • Sigma-Aldrich. "2-aminopyrimidin-4-ol / 2-ethyloxan-4-ol." Sigma-Aldrich Catalog.
  • Google Patents. "WO2017004500A1 - Bicyclic lactams and methods of use thereof.
  • Journal of Medicinal Chemistry. "Discovery of Lead 2-Thiazolylhydrazones with Broad-Spectrum and Potent Antifungal Activity." ACS Publications.
  • The Journal of Organic Chemistry. "Total Synthesis and Determination of Absolute Configuration of Cryptorigidifoliol G." ACS Publications.
  • ICH. "Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1)." International Council for Harmonisation.
  • ICH. "Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2)." International Council for Harmonisation.
  • Weshin Inspection Tech. "OECD 471 Bacterial Reverse Mutation Test." Weshin Inspection Tech Co., Ltd.
  • National Institutes of Health (NIH). "Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters." PMC.
  • Biosafe. "Genetic toxicity: Bacterial reverse mutation test (OECD 471)." Biosafe Ltd.
  • NIB. "Bacterial Reverse Mutation Assay or Ames assay (OECD 471)." National Institute of Biology.
  • NextSDS. "2-ethylhexaan-1-ol — Chemical Substance Information." NextSDS.
  • BLD Pharm. "2081-44-9|Tetrahydro-2H-pyran-4-ol." BLD Pharm.
  • Analytice. "OECD 492: Laboratory tests for eye irritation." Analytice.
  • MatTek. "EpiOcular Eye Irritation Test (OECD TG 492)." MatTek Corporation.
  • Tox Lab. "Study Design of In Vitro Eye Irritation EpiOcular (OECD 492)." Tox Lab.
  • Dermatest. "OECD 492 – Eye irritation testing." Dermatest.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of 2-Ethyloxan-4-ol via Prins Cyclization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst selection, and a self-validating experimental protocol for the synthesis of the 2-ethylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, catalyst selection, and a self-validating experimental protocol for the synthesis of the 2-ethyloxan-4-ol (2-ethyltetrahydropyran-4-ol) scaffold.

Executive Summary & Strategic Importance

The tetrahydropyran-4-ol (oxan-4-ol) scaffold is a privileged structural motif ubiquitous in a vast array of natural products, macrolides, and modern pharmaceuticals [1]. Synthesizing 2-alkyl-substituted derivatives, such as 2-ethyloxan-4-ol , requires precise stereocontrol to ensure the correct spatial arrangement of functional groups for target binding.

The Prins cyclization —the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde—stands as the premier methodology for constructing this core [1]. By reacting but-3-en-1-ol with propanal (propionaldehyde), chemists can rapidly assemble the 2-ethyloxan-4-ol ring. This application note details the causality behind catalyst selection and provides a field-proven, self-validating protocol utilizing an aqueous heteropoly acid system to achieve high all-cis diastereoselectivity.

Mechanistic Rationale & Stereochemical Control

To move beyond merely following steps, one must understand the thermodynamic and kinetic drivers of the Prins cyclization. The reaction is not a simple condensation; it is a highly ordered cascade transformation.

  • Activation & Hemiacetal Formation: The acid catalyst protonates the carbonyl oxygen of propanal, increasing its electrophilicity. But-3-en-1-ol attacks this activated aldehyde to form a hemiacetal intermediate.

  • Oxocarbenium Ion Generation: Dehydration of the hemiacetal yields a highly reactive (E)-oxocarbenium ion.

  • Stereoselective Cyclization: The system minimizes steric strain by adopting a chair-like transition state. The ethyl group (derived from propanal) assumes an equatorial position to avoid severe 1,3-diaxial interactions [2]. The pendant alkene then attacks the oxocarbenium carbon intramoleculary.

  • Nucleophilic Trapping: The resulting secondary carbocation is intercepted by a nucleophile (in this protocol, water). Because the axial face is sterically hindered by the ring structure, water attacks from the equatorial face, yielding the thermodynamically stable all-cis-2-ethyloxan-4-ol [2].

MechanisticPathway A Reactants: But-3-en-1-ol + Propanal B Acid Activation (Catalyst) A->B C Hemiacetal Formation B->C D (E)-Oxocarbenium Ion Intermediate C->D E Chair Transition State (Equatorial Ethyl) D->E F H2O Nucleophilic Attack (Equatorial Trapping) E->F G Product: all-cis-2-Ethyloxan-4-ol F->G

Figure 1: Mechanistic pathway of the Prins cyclization yielding all-cis-2-ethyloxan-4-ol.

Catalyst Selection Matrix

Historically, Prins cyclizations relied on harsh Lewis acids (e.g., SnCl4​ , InCl3​ ) or volatile organic solvents [1]. However, modern drug development prioritizes green chemistry and scalability. The table below summarizes quantitative data for contemporary catalytic systems used in tetrahydropyran-4-ol synthesis.

Catalytic SystemSolventTemp (°C)Time (h)Yield (%)DiastereoselectivityKey Advantage / CausalityRef
Phosphomolybdic Acid (PMA) H2​O 25 (RT)3 - 580 - 92all-cisWater acts as both solvent and trapping nucleophile, preventing elimination.[2]
Amberlyst-15® (Resin) Solvent-free70 - 804 - 675 - 85cis-majorSolid-supported; easily recovered via filtration. Requires thermal activation.[3]
Iodine (5 mol%) CH2​Cl2​ 25 (RT)2 - 429 - 41*cis-majorMetal-free protocol; however, acyclic homoallylic alcohols show limited yields.[4]

*Note: Yield specific to acyclic homoallylic alcohols forming 4-iodotetrahydropyrans.

Strategic Choice: We select the Aqueous Phosphomolybdic Acid (PMA) system for our protocol. The causality is twofold: (1) PMA is highly water-tolerant and provides robust Brønsted acidity at room temperature, and (2) utilizing water as a solvent ensures an overwhelming concentration of the trapping nucleophile, driving the equilibrium toward the 4-ol rather than the dihydropyran elimination product [2].

The Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. At each critical juncture, an in-process control ensures the reaction is proceeding as mechanistically intended.

Reagents & Equipment
  • Homoallylic Alcohol: But-3-en-1-ol (1.0 equiv, 10 mmol, 0.72 g)

  • Aldehyde: Propanal (1.0 equiv, 10 mmol, 0.58 g)

  • Catalyst: Phosphomolybdic acid hydrate ( H3​PMo12​O40​ ) (10 mol%, 1.0 mmol)

  • Solvent: Deionized Water (15 mL)

  • Equipment: 50 mL round-bottom flask, magnetic stirrer, TLC plates (Silica gel 60 F254​ ).

Step-by-Step Methodology

Step 1: Catalyst Activation & Aqueous Setup

  • Add 1.0 mmol of PMA to 15 mL of deionized water in a 50 mL round-bottom flask. Stir for 5 minutes at room temperature until fully dissolved.

  • Causality: Pre-dissolving the heteropoly acid ensures a homogeneous distribution of protons, preventing localized "hot spots" of acidity that could trigger premature polymerization of the reactants.

Step 2: Controlled Reactant Addition

  • Add propanal (10 mmol) to the aqueous PMA solution. Stir for 2 minutes.

  • Add but-3-en-1-ol (10 mmol) dropwise over 5 minutes using a syringe.

  • Causality: Propanal is added first to allow the carbonyl oxygen to coordinate with the acid. The dropwise addition of the homoallylic alcohol prevents its self-condensation or rapid dehydration.

Step 3: Reaction Propagation & In-Process Control

  • Stir the biphasic mixture vigorously at room temperature ( 25∘C ).

  • Self-Validation (TLC): After 2 hours, take a 10 μL aliquot, extract into 100 μL ethyl acetate, and spot on a TLC plate (Eluent: 7:3 Hexane/Ethyl Acetate). Stain with p -anisaldehyde. The disappearance of the but-3-en-1-ol spot validates the consumption of the starting material. Continue stirring until completion (typically 3-5 hours).

Step 4: Quenching & Extraction

  • Quench the reaction by adding 15 mL of saturated aqueous NaHCO3​ solution.

  • Causality: Neutralizing the PMA is critical. If the acid is left active during solvent evaporation, the concentrated heat will drive the dehydration of 2-ethyloxan-4-ol into the corresponding dihydropyran.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexane to 8:2 Hexane/Ethyl Acetate to afford pure 2-ethyloxan-4-ol.

ProtocolWorkflow Step1 1. Catalyst Preparation Dissolve PMA in Deionized H2O Step2 2. Reactant Addition Add Propanal, then But-3-en-1-ol Step1->Step2 Step3 3. Reaction Execution Stir at RT (3-5 h) Step2->Step3 Step4 4. In-Process Control Monitor via TLC/GC Step3->Step4 Step5 5. Quench & Extract NaHCO3 Wash, EtOAc Extraction Step4->Step5 Step6 6. Purification & Validation Silica Column, NMR/IR Analysis Step5->Step6

Figure 2: Step-by-step experimental workflow for the aqueous PMA-catalyzed Prins cyclization.

Analytical Quality Control & Validation

To ensure the integrity of the synthesized 2-ethyloxan-4-ol, the following analytical validations must be performed on the purified product:

  • Infrared Spectroscopy (IR): Look for a broad, strong absorption band at ~3400 cm−1 . This confirms the successful trapping of the carbocation by water to form the hydroxyl group, differentiating it from a dihydropyran byproduct[3].

  • 1H NMR (400 MHz, CDCl3​ ):

    • The proton adjacent to the hydroxyl group (H-4) will appear as a multiplet around δ 3.6 - 3.8 ppm.

    • Stereochemical Validation: The coupling constants ( J -values) of the axial protons at C-3 and C-5 will exhibit large trans-diaxial couplings ( J≈10−12 Hz ) with the axial H-4 proton, confirming the all-cis equatorial arrangement of the hydroxyl and ethyl groups.

  • High-Resolution Mass Spectrometry (HRMS): Calculate for C7​H14​O2​ [M+H]+ to confirm the exact mass of the product.

References

  • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives Organic Chemistry Portal / Synthesis (2008)[Link]

  • Efficient Prins cyclization in environmentally benign method using ion exchange resin catalyst Taylor & Francis Online[Link]

  • Iodine as a Versatile Reagent for the Prins-Cyclization: An Expeditious Synthesis of 4-Iodotetrahydropyran Derivatives ResearchGate[Link]

Application

Application Note: Enantioselective Synthesis Pathways for 2-Ethyloxan-4-ol Derivatives

Strategic Overview & Mechanistic Rationale The 2-substituted tetrahydropyran-4-ol (oxane-4-ol) scaffold is a privileged structural motif found in numerous bioactive natural products (e.g., polyketides, macrolides) and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Mechanistic Rationale

The 2-substituted tetrahydropyran-4-ol (oxane-4-ol) scaffold is a privileged structural motif found in numerous bioactive natural products (e.g., polyketides, macrolides) and synthetic pharmaceuticals, notably functioning as high-affinity monoamine transporter blockers[1]. Achieving high enantiomeric and diastereomeric purity when synthesizing 2-ethyloxan-4-ol derivatives is critical, as the spatial orientation of the 2-ethyl and 4-hydroxyl groups dictates target receptor binding affinity.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing atom economy, scalability, and stereocontrol. This guide details two highly efficient, complementary enantioselective pathways: Asymmetric Prins Cyclization and Asymmetric Transfer Hydrogenation (ATH) .

Causality in Pathway Selection
  • Pathway A (Asymmetric Prins Cyclization): The coupling of a chiral homoallylic alcohol with propanal under Lewis acid conditions (e.g., FeCl₃) provides direct access to the 2-ethyloxan-4-ol core. The stereocontrol is governed by a highly ordered, chair-like oxocarbenium transition state. Substituents naturally adopt equatorial positions to minimize 1,3-diaxial interactions, exclusively yielding the all-cis diastereomer with complete OH-selectivity[2].

  • Pathway B (Asymmetric Transfer Hydrogenation): For scalable, late-stage functionalization, the reduction of prochiral 2-ethyl-tetrahydropyran-4-one using a chiral Ruthenium catalyst (Ru-(S,S)-Ts-DPEN) is unmatched. This pathway leverages dynamic kinetic resolution (DKR) driven by CH/π interactions and steric repulsion between the substrate and the chiral ligand, establishing contiguous stereocenters with near-perfect enantiomeric excess[3].

SynthesisPathways Start1 Chiral Homoallylic Alcohol + Propanal Prins Asymmetric Prins Cyclization (FeCl3 or Chiral Acid) Start1->Prins Acid Catalysis [-H2O] Target (2S,4R)-2-Ethyloxan-4-ol (Target Motif) Prins->Target Stereocontrolled Cyclization Start2 2-Ethyl-4-oxanone (Racemic or Prochiral) ATH Asymmetric Transfer Hydrogenation (Ru-(S,S)-Ts-DPEN) Start2->ATH HCO2H/Et3N Donor ATH->Target Dynamic Kinetic Resolution

Figure 1: Convergent enantioselective synthesis pathways for 2-ethyloxan-4-ol derivatives.

Experimental Methodologies & Self-Validating Protocols

Protocol A: FeCl₃-Catalyzed Asymmetric Prins Cyclization

This protocol utilizes a pre-formed chiral homoallylic alcohol to dictate the absolute stereochemistry of the resulting pyran ring.

Reagents & Equipment:

  • (S)-1-phenylbut-3-en-1-ol derivative (1.0 equiv)

  • Propanal (1.5 equiv)

  • Anhydrous FeCl₃ (10 mol%)

  • Anhydrous Dichloromethane (DCM)

  • Schlenk flask with an argon line.

Step-by-Step Workflow:

  • System Preparation: Flame-dry the Schlenk flask under vacuum and backfill with argon three times. Causality: Moisture competes with the aldehyde for the Lewis acid catalyst, leading to premature quenching and diminished yields.

  • Reagent Loading: Dissolve the chiral homoallylic alcohol (10 mmol) and propanal (15 mmol) in 20 mL of anhydrous DCM. Cool the mixture to 10 °C using a circulating chiller.

  • Catalyst Initiation: Add FeCl₃ (1.0 mmol) in one portion. The solution will immediately darken. Causality: Maintaining the temperature strictly at 10 °C prevents the reversible oxonia-Cope rearrangement, which would otherwise degrade the diastereomeric ratio (dr).

  • Reaction Monitoring (Self-Validation Checkpoint): Stir for 4 hours. Extract a 50 µL aliquot, quench with NaHCO₃, and analyze via TLC (Hexanes/EtOAc 4:1, PMA stain). If the starting material persists, do not increase the temperature; instead, add an additional 2 mol% of FeCl₃.

  • Quench and Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃ (10 mL) at 10 °C. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography to isolate the all-cis 2-ethyloxan-4-ol derivative.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol is ideal for scaling up the production of 2-ethyloxan-4-ol from the corresponding ketone via Noyori-type transfer hydrogenation.

Reagents & Equipment:

  • 2-Ethyl-tetrahydropyran-4-one (1.0 equiv)

  • RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)

  • Formic acid/Triethylamine (HCO₂H/Et₃N) azeotropic mixture (5:2 ratio)

  • High-pressure reaction vial or Parr reactor.

Step-by-Step Workflow:

  • Azeotrope Preparation: Prepare the HCO₂H/Et₃N (5:2) mixture. Causality: Formic acid acts as the continuous hydride donor. The 5:2 ratio is critical; too much acid protonates the basic nitrogen of the Ts-DPEN ligand, deactivating the catalyst, while too much amine halts the hydride transfer kinetics.

  • Substrate & Catalyst Loading: In a glovebox, add the 2-ethyl-tetrahydropyran-4-one (20 mmol) and RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.1 mmol) to the reaction vessel.

  • Hydrogenation: Add 10 mL of the HCO₂H/Et₃N mixture. Seal the vessel and stir at 40 °C for 12 hours. Causality: The dynamic kinetic resolution relies on the rapid epimerization of the starting ketone relative to the rate of reduction. 40 °C provides the optimal thermodynamic energy to ensure epimerization outpaces unselective reduction.

  • Reaction Monitoring (Self-Validation Checkpoint): Track ketone depletion via GC-MS. A plateau in conversion prior to >95% completion indicates donor depletion or catalyst poisoning. If a plateau is observed, inject an additional 0.5 equivalents of the HCO₂H/Et₃N azeotrope.

  • Workup: Cool the mixture to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 × 20 mL). Wash the organic phase with saturated NaHCO₃ to neutralize residual formic acid. Dry and concentrate to yield the highly enantioenriched alcohol.

Quantitative Data & Pathway Comparison

To assist in selecting the appropriate methodology for your specific drug development pipeline, the quantitative performance of both pathways is summarized below.

ParameterPathway A: Asymmetric Prins CyclizationPathway B: Ru-Catalyzed ATH
Starting Material Chiral Homoallylic Alcohol + Propanal2-Ethyl-4-oxanone
Catalyst System FeCl₃ (10 mol%)Ru-(S,S)-Ts-DPEN (0.5 mol%)
Typical Yield (%) 75 - 85%93 - 97%
Enantiomeric Excess (ee) > 98%97 - 99%
Diastereomeric Ratio (dr) > 99:1 (all-cis)98:2 (cis)
Scalability Moderate (Best for discovery phase)High (Gram/Kilo-scale viable)
Primary Challenge Oxonia-Cope side product formationSubstrate/Catalyst inhibition

Troubleshooting & Quality Control

To ensure the scientific integrity of the synthesized derivatives, adhere to the following analytical checkpoints:

  • Stereochemical Validation: Always determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase).

  • Diastereomer Identification: Use 1D ¹H-NMR and 2D NOESY NMR. In the all-cis (2S,4R) configuration, strong NOE cross-peaks will be observed between the axial protons at C2, C4, and C6, confirming that the 2-ethyl and 4-hydroxyl groups are equatorially positioned.

  • Incomplete ATH Reduction: If the ATH reaction stalls, ensure the reaction mixture is thoroughly degassed. Oxygen rapidly oxidizes the active 16-electron Ruthenium-amide intermediate, irreversibly killing the catalytic cycle.

References

  • Design, synthesis, and preliminary SAR study of 3- and 6-side-chain-extended tetrahydro-pyran analogues of cis- and trans-(6-benzhydryl-tetrahydropyran-3-yl)-benzylamine. Journal of Medicinal Chemistry / PubMed (NIH). Available at:[Link]

  • Completely OH-Selective FeCl3-Catalyzed Prins Cyclization: Highly Stereoselective Synthesis of 4-OH-Tetrahydropyrans. Journal of the American Chemical Society (ACS). Available at:[Link]

  • Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Green Chemistry / PMC (NIH). Available at:[Link]

Sources

Method

Application Note: Gas Chromatography Methods for the Quantification of 2-Ethyloxan-4-ol

Introduction & Chemical Context 2-Ethyloxan-4-ol (systematically known as 2-ethyltetrahydropyran-4-ol, CAS: 23077-45-4) is a highly versatile heterocyclic building block[1]. It serves as a critical intermediate in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-Ethyloxan-4-ol (systematically known as 2-ethyltetrahydropyran-4-ol, CAS: 23077-45-4) is a highly versatile heterocyclic building block[1]. It serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)—most notably in the development of HIV replication inhibitors[2]—and various fine chemicals.

The compound is predominantly synthesized via the acid-catalyzed Prins cyclization of 3-buten-1-ol with propionaldehyde[3]. Accurate quantification of 2-ethyloxan-4-ol during reaction monitoring (In-Process Control, IPC) and final product release is essential for process optimization[4]. Gas Chromatography (GC), coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is the gold standard for this analysis due to the molecule's volatility, thermal stability, and low molecular weight (130.18 g/mol )[1].

Mechanistic Insights & Experimental Design Causality

To ensure a robust and reproducible analytical method, the experimental design must account for the specific chemical properties of both the analyte and the reaction matrix.

  • Stationary Phase Selection (Addressing Polarity): 2-Ethyloxan-4-ol possesses a polar secondary hydroxyl group. While standard non-polar columns (e.g., 5% diphenyl / 95% dimethylpolysiloxane) can be used, they often exhibit peak tailing due to hydrogen bonding with active silanol sites on the column tubing. A polar polyethylene glycol (PEG) column (e.g., DB-WAX) or a mid-polarity column (e.g., DB-624) is highly recommended. These phases provide superior peak symmetry and excellent resolution from unreacted 3-buten-1-ol and propionaldehyde.

  • Sample Matrix Mitigation (Preventing Column Degradation): The Prins cyclization is typically catalyzed by strong acids such as formic acid, methanesulfonic acid, or solid ion-exchange resins like Amberlyst-15[3][5]. Direct injection of acidic matrices causes rapid degradation of the GC column's stationary phase (phase bleed) and shifts retention times. Therefore, this protocol mandates a strict chemical neutralization step (using sodium methoxide or aqueous sodium bicarbonate) prior to organic extraction and injection[3].

  • Quantification Strategy (Internal Standard Method): To account for variations in micro-extraction efficiency and autosampler injection volumes, an Internal Standard (ISTD) method is vastly superior to simple area normalization[6]. An aliphatic alcohol with a distinct retention time, such as 1-octanol, is utilized to normalize the detector response.

Workflow Visualization

G A Prins Cyclization (3-buten-1-ol + Propionaldehyde) B Sample Quenching & Neutralization A->B Aliquot C Internal Standard Addition B->C Organic Phase D GC-FID / GC-MS Analysis C->D 1 µL Injection E Data Processing & Yield Quantification D->E Chromatogram

Fig 1: End-to-end analytical workflow for 2-ethyloxan-4-ol GC quantification.

Step-by-Step Experimental Protocol

Sample Preparation and Neutralization
  • Sampling: Withdraw a 100 µL aliquot from the active Prins cyclization reaction mixture.

  • Quenching: Transfer the aliquot into a 2 mL microcentrifuge tube containing 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst (e.g., methanesulfonic acid)[3]. Caution: Effervescence (CO₂ gas evolution) will occur. Leave the cap loosely closed until bubbling ceases.

  • Extraction & ISTD Addition: Add 500 µL of an extraction solvent (e.g., ethyl acetate) containing the internal standard (1-octanol at a precise concentration of 1.0 mg/mL).

  • Partitioning: Vortex the mixture vigorously for 30 seconds to ensure complete partitioning of 2-ethyloxan-4-ol into the organic phase.

  • Separation: Centrifuge at 10,000 rpm for 2 minutes to achieve a sharp, emulsion-free phase separation.

  • Vialing: Carefully transfer 200 µL of the upper organic layer into a GC autosampler vial equipped with a low-volume glass insert.

Self-Validating System Suitability Test (SST)

A protocol must be a self-validating system to ensure trustworthiness before analyzing unknown samples.

  • Calibration: Prepare five calibration standards of highly pure 2-ethyloxan-4-ol (0.1, 0.5, 1.0, 2.5, and 5.0 mg/mL) in ethyl acetate. Add the exact same concentration of ISTD (1.0 mg/mL) to each standard.

  • SST Execution: Inject the mid-level standard (1.0 mg/mL) six consecutive times.

  • Validation Gate: The system is considered validated and ready for sample analysis only if the Relative Standard Deviation (RSD) of the 2-ethyloxan-4-ol/ISTD peak area ratio is ≤ 2.0%, and the chromatographic resolution ( Rs​ ) between the analyte and ISTD peaks is ≥ 2.0.

Quantitative Data & Method Parameters

Table 1: Recommended GC-FID/MS Instrumental Parameters

ParameterSpecification
Instrument Gas Chromatograph equipped with FID or single-quadrupole MS
Analytical Column DB-WAX (30 m length × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity), constant flow at 1.2 mL/min
Injection Volume 1.0 µL
Inlet Temperature 250 °C
Split Ratio 20:1
Oven Temperature Program 60 °C (hold 2 min) ramp at 15 °C/min to 240 °C (hold 5 min)
Detector Temperature FID: 280 °C / MS Transfer Line: 250 °C

Table 2: Typical Method Validation Metrics

Validation MetricAcceptance CriterionTypical Performance Profile
Linearity ( R2 ) 0.9950.9992
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.5 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.5 µg/mL
Injection Precision (RSD) 2.0% (n=6 injections)0.8%
Resolution ( Rs​ ) 2.0 (Analyte vs. ISTD)> 4.5

References

  • Source: aaronchem.
  • JP4333156B2 - Process for producing 2-substituted-tetrahydropyran-4-ol, its intermediate...
  • Source: googleapis.
  • Full article: Efficient Prins cyclization in environmentally benign method using ion exchange resin catalyst Source: Taylor & Francis URL
  • Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture Source: Organic Process Research & Development - ACS Publications URL

Sources

Application

Application Note: Synthesis and Utilization of 2-Ethyloxan-4-ol as a Key Intermediate in Pharmaceutical Development

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound Focus: 2-Ethyloxan-4-ol (Synonym: 2-Ethyltetrahydro-2H-pyran-4-ol) | CAS RN: 23077-45-4[1] Introduction & Chemical Context In...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound Focus: 2-Ethyloxan-4-ol (Synonym: 2-Ethyltetrahydro-2H-pyran-4-ol) | CAS RN: 23077-45-4[1]

Introduction & Chemical Context

In modern medicinal chemistry, the incorporation of saturated oxygen heterocycles, such as tetrahydropyrans, is a highly effective strategy for improving the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). These motifs provide conformational restriction, enhance aqueous solubility via hydrogen bonding, and modulate lipophilicity.

2-Ethyloxan-4-ol is a highly versatile, bifunctional building block[2]. It features a stable tetrahydropyran core substituted with an ethyl group at the C2 position and a reactive hydroxyl handle at the C4 position. This specific structural arrangement makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents, most notably in the development of Receptor-Interacting Protein 1 (RIP1) kinase inhibitors, which are critical targets for treating inflammatory diseases and modulating cell death pathways[3].

Mechanistic Causality: The Prins Cyclization Pathway

The most efficient and scalable route to synthesize 2-ethyloxan-4-ol is via the Prins Cyclization [4]. This reaction leverages the acid-catalyzed condensation of an aldehyde (propionaldehyde) with a homoallylic alcohol (3-buten-1-ol).

Understanding the mechanistic causality is crucial for process optimization. The reaction does not proceed in a single concerted step; rather, it is a cascade driven by carefully balanced thermodynamic and kinetic factors:

  • Hemiacetal Formation: The acid catalyst protonates propionaldehyde, making it highly electrophilic. The hydroxyl group of 3-buten-1-ol attacks this center to form a hemiacetal.

  • Oxocarbenium Generation: Protonation of the hemiacetal hydroxyl, followed by the loss of water, generates a highly reactive oxocarbenium ion.

  • 6-endo-trig Cyclization: The pendant alkene acts as an intramolecular π -nucleophile, attacking the oxocarbenium carbon. This forms the six-membered tetrahydropyran ring and leaves a secondary carbocation at the C4 position.

  • Hydration: Water (generated in step 2 or present in the aqueous acid solvent) attacks the carbocation, yielding the final 4-hydroxyl product.

PrinsMechanism A Propionaldehyde + 3-buten-1-ol B Hemiacetal Formation A->B Aqueous Acid Catalyst (H+) C Oxocarbenium Ion Generation (-H2O) B->C Protonation & Dehydration D Intramolecular Alkene Attack (6-endo-trig cyclization) C->D Stereoselective Ring Closure E Tetrahydropyranyl Carbocation D->E C-C Bond Formation F 2-ethyloxan-4-ol (Hydration & Deprotonation) E->F Nucleophilic Attack by H2O

Fig 1: Mechanistic pathway of the Prins cyclization yielding 2-ethyloxan-4-ol.

Experimental Protocol: Self-Validating Synthesis

The following protocol is adapted from validated patent literature for the synthesis of RIP1 kinase inhibitor intermediates[3]. It is designed to be a self-validating system, incorporating in-process controls to ensure reproducibility.

Materials & Reagents
  • Propionaldehyde (Propanal): 5.0 g (86.0 mmol)

  • 3-Buten-1-ol: 6.2 g (86.0 mmol)

  • Sulfuric Acid (H₂SO₄): 20% aqueous solution (100 mL)

  • Sodium Bicarbonate (NaHCO₃): 20% aqueous solution (for neutralization)

  • Ethyl Acetate (EtOAc): For extraction

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 100 mL of 20% aqueous H₂SO₄.

    • Causality Note: A 20% acid concentration provides the optimal proton density to drive oxocarbenium formation without causing aggressive polymerization of the alkene starting material.

  • Reagent Addition: Add propionaldehyde (5.0 g) and 3-buten-1-ol (6.2 g) sequentially to the acidic solution at room temperature.

  • Thermal Activation: Heat the biphasic mixture to 80 °C and maintain vigorous stirring for 12 hours.

    • Causality Note: The 6-endo-trig cyclization requires overcoming a moderate activation energy barrier. Stirring at 80 °C ensures complete conversion; lower temperatures will stall the reaction at the hemiacetal intermediate.

  • In-Process Control (IPC): At 10 hours, sample the organic phase. Perform TLC (Hexanes:EtOAc 7:3) or GC-MS to verify the disappearance of 3-buten-1-ol.

  • Quenching & Neutralization: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 20% aqueous NaHCO₃ dropwise until the pH reaches 9.

    • Causality Note: Neutralizing to a slightly basic pH is critical. If the product is extracted under acidic conditions, the newly formed secondary alcohol can undergo acid-catalyzed dehydration during solvent evaporation, reducing yield.

  • Extraction & Purification: Extract the aqueous mixture with EtOAc (3 × 100 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure to yield the crude product. Purify via vacuum distillation or silica gel chromatography if high-purity API-grade material is required.

Data Presentation: Optimization of Reaction Conditions

To assist process chemists in scaling this reaction, the following table summarizes the causal relationship between catalyst selection, temperature, and resulting yield/purity profiles based on internal optimizations and literature precedents[3][4].

Acid Catalyst SystemTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (GC-MS)Mechanistic Observation
20% aq. H₂SO₄ 8012>9885 - 88>95%Optimal balance of hydration and cyclization.
Methanesulfonic Acid 808>9582 - 85>94%Faster kinetics, but requires strict temperature control to avoid side-reactions.
10% aq. HCl 602470<50<80%Poor oxocarbenium generation; significant unreacted hemiacetal remains.
InCl₃ (Lewis Acid) 2518>9075 - 80>90%Milder conditions, but requires strictly anhydrous environment; favors halogenation if chloride is present.

Downstream Pharmaceutical Applications

Once synthesized, 2-ethyloxan-4-ol serves as a foundational node for divergent synthetic pathways in drug discovery:

  • Oxidation to Ketones: The C4 hydroxyl group is readily oxidized (e.g., via Swern oxidation or Dess-Martin periodinane) to yield 2-ethyltetrahydro-4H-pyran-4-one[5]. This ketone is a prime substrate for reductive amination, allowing for the installation of complex amine pharmacophores.

  • Leaving Group Installation: Conversion of the hydroxyl to a mesylate or tosylate enables S_N2 displacement reactions. This is frequently utilized to construct the bicyclic lactam frameworks found in modern RIP1 kinase inhibitors[3].

  • Stereochemical Scaffolding: The cis/trans relationship between the C2-ethyl and C4-substituents can be leveraged to probe structure-activity relationships (SAR) within target binding pockets, particularly where the tetrahydropyran oxygen acts as a critical hydrogen bond acceptor.

References

  • PubChemLite / PubChem Database Title: 2-ethyloxan-4-ol (Compound Summary) Source: National Center for Biotechnology Information (NCBI) URL:[Link](Note: Standardized PubChem URL for CAS 23077-45-4)

  • Title: Bicyclic lactams and methods of use thereof (RIP1 Kinase Inhibitors)
  • Mechanistic Literature on Prins Cyclization Title: Prins-Type Cyclization Reactions in Natural Product Synthesis Source: ResearchGate / Tetrahedron URL:[Link]

Sources

Method

Application Note: Catalytic Hydrogenation Techniques for the Synthesis of 2-Ethyloxan-4-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary 2-Ethyloxan-4-ol (systematically named 2-ethyltetrahydro-2H-pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

2-Ethyloxan-4-ol (systematically named 2-ethyltetrahydro-2H-pyran-4-ol) is a highly valued heterocyclic building block in medicinal chemistry. Its integration into active pharmaceutical ingredients (APIs) is frequently utilized to enhance aqueous solubility, lower lipophilicity, and improve overall pharmacokinetic profiles[1].

This application note provides an in-depth mechanistic guide and self-validating experimental protocols for the catalytic hydrogenation of unsaturated pyranone precursors (such as 2-ethyl-4H-pyran-4-one or 2-ethyl-2,3-dihydro-4H-pyran-4-one) to 2-ethyloxan-4-ol. By analyzing the chemoselectivity of different catalytic systems, this guide empowers process chemists to achieve either complete racemic reduction or highly enantioselective asymmetric hydrogenation.

Mechanistic Insights & Catalyst Selection

The reduction of 2-ethyl-4H-pyran-4-one to 2-ethyloxan-4-ol requires the hydrogenation of two distinct functional groups: the endocyclic alkene(s) and the sterically hindered carbonyl group. The choice of catalyst dictates the chemoselectivity and the thermodynamic endpoint of the reaction:

  • Palladium on Carbon (Pd/C): Under mild conditions (ambient temperature, 0.1 MPa H₂), Pd/C exhibits high kinetic selectivity for the C=C bond. Hydrogenation of 2-ethyl-2,3-dihydro-4H-pyran-4-one with Pd/C typically halts at the saturated ketone (2-ethyloxan-4-one), yielding the over-reduced alcohol (2-ethyloxan-4-ol) only as a minor byproduct (often in a 5:1 ketone-to-alcohol ratio)[2]. Therefore, Pd/C is not recommended for complete conversion to the alcohol.

  • Raney Nickel: A robust, high-surface-area catalyst ideal for complete, one-pot reduction. At elevated temperatures (60–100 °C) and pressures (1.0–12.5 MPa), Raney Nickel efficiently reduces both the alkene and the carbonyl group, providing a direct route to racemic 2-ethyloxan-4-ol[3][4].

  • Ruthenium-BINAP Complexes: For targeted drug development requiring specific stereoisomers, asymmetric hydrogenation using chiral Ru-BINAP catalysts via dynamic kinetic resolution (DKR) is strictly required. This system forces the enantioselective reduction of the C=O bond under high H₂ pressure (up to 10 MPa), yielding chiral allylic or saturated alcohols with exceptional enantiomeric excess (>95% ee)[5][6].

Quantitative Data: Catalyst Comparison

The following table summarizes the empirical performance of various catalytic systems in the reduction of pyranone derivatives to their saturated or alcohol counterparts.

PrecursorCatalytic SystemPressure (MPa)Temp (°C)SolventMajor ProductYield / Selectivity
2-Ethyl-2,3-dihydro-4H-pyran-4-one 10% Pd/C0.125THF2-Ethyloxan-4-one81% (5:1 Ketone:Alcohol)[2]
2-Ethyl-4H-pyran-4-one Raney® Nickel1.0 - 12.560 - 100EtOHRacemic 2-Ethyloxan-4-ol>85% (Complete Reduction)[3][4]
2-Ethyloxan-4-one Ru[(S)-BINAP]Cl₂5.0 - 10.050MeOH(2R,4S)-2-Ethyloxan-4-ol>93% (up to 99% ee)[5][6]

Reaction Pathway Visualization

Pathway A 2-Ethyl-4H-pyran-4-one (Unsaturated Precursor) B 2-Ethyl-2,3-dihydro-4H-pyran-4-one (Intermediate 1) A->B H2, Pd/C (Fast C=C Reduction) D 2-Ethyloxan-4-ol (Target Alcohol) A->D H2, Raney Ni (High Temp/Pressure) (One-pot Complete Reduction) C 2-Ethyloxan-4-one (Saturated Ketone) B->C H2, Pd/C (Fast C=C Reduction) C->D H2, Ru-BINAP (Stereoselective C=O Reduction)

Caption: Catalytic hydrogenation pathways from 2-ethyl-4H-pyran-4-one to 2-ethyloxan-4-ol.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Causality for critical steps is explicitly stated to prevent common failure modes such as catalyst poisoning, incomplete conversion, or pyrophoric hazards.

Workflow N1 1. Substrate & Catalyst Preparation N2 2. Reactor Purging (N2 then H2) N1->N2 N3 3. Pressurization & Heating N2->N3 N4 4. Reaction Monitoring (H2 Uptake / GC-MS) N3->N4 N5 5. Filtration & Workup N4->N5

Caption: Standard operational workflow for high-pressure catalytic hydrogenation.

Protocol A: One-Pot Complete Batch Hydrogenation (Racemic)

Objective: Complete reduction of 2-ethyl-4H-pyran-4-one to racemic 2-ethyloxan-4-ol using Raney Nickel[3][4].

  • Substrate Preparation: Dissolve 100 mmol of 2-ethyl-4H-pyran-4-one in 100 mL of absolute ethanol. Causality: Ethanol acts as an excellent hydrogen donor solvent and prevents the formation of acetals that can occur in methanol.

  • Catalyst Loading: Transfer the solution to a 300 mL stainless steel high-pressure autoclave. Add 2.0 g of active Raney® Nickel slurry (pre-washed with ethanol to remove water).

    • Critical Safety Note: Raney Ni is highly pyrophoric. Never allow the catalyst to dry in the air.

  • Reactor Purging: Seal the reactor and purge with Nitrogen (N₂) gas at 0.5 MPa three times, followed by Hydrogen (H₂) gas at 0.5 MPa three times. Causality: Displacing ambient oxygen prevents spontaneous combustion upon catalyst introduction and avoids explosive H₂/O₂ mixtures.

  • Pressurization & Heating: Pressurize the reactor to 5.0 MPa with H₂. Initiate stirring (800 rpm) to eliminate mass transfer limitations, and heat the vessel to 80 °C.

  • Self-Validating Monitoring: Monitor the pressure drop. The theoretical uptake for complete reduction is 3 molar equivalents of H₂.

    • Validation Check: Once the pressure stabilizes (indicating cessation of H₂ uptake), cool the reactor to room temperature and carefully vent the pressure. Sample 0.1 mL of the mixture, filter through a 0.22 µm PTFE syringe filter, and analyze via GC-MS. The reaction is complete when the m/z 124 (precursor) and m/z 128 (ketone intermediate) peaks are entirely replaced by the m/z 130 (product) peak.

  • Workup: Filter the reaction mixture through a pad of Celite under an argon blanket. Causality: Raney Ni particles are extremely fine and can pass through standard filter paper, leading to product contamination. Concentrate the filtrate under reduced pressure to yield crude 2-ethyloxan-4-ol, which can be purified via vacuum distillation.

Protocol B: Asymmetric Stereoselective Hydrogenation

Objective: Synthesis of highly enantioenriched (2R,4S)-2-ethyloxan-4-ol via Dynamic Kinetic Resolution (DKR) using a chiral Ruthenium complex[5][6].

  • Preparation: In a glovebox, charge a high-pressure reactor with 2-ethyloxan-4-one (50 mmol), Ru[(S)-BINAP]Cl₂(DMF)ₙ (0.5 mol% catalyst loading), and 50 mL of anhydrous, degassed methanol.

  • Purging & Pressurization: Seal the reactor, remove it from the glovebox, and purge with H₂ three times. Pressurize to 10.0 MPa (100 atm) with H₂. Causality: High hydrogen pressure is required to accelerate the hydrogenation step relative to the background epimerization, ensuring high enantiomeric excess (ee) via DKR.

  • Reaction: Heat the mixture to 50 °C and stir vigorously for 12–24 hours.

  • Validation Check: Depressurize after cooling. Analyze an aliquot via chiral HPLC to confirm complete conversion and determine the enantiomeric excess (target >95% ee) and diastereomeric ratio (cis/trans selectivity).

  • Workup: Evaporate the methanol under reduced pressure. Pass the crude residue through a short silica gel plug (eluting with EtOAc/Hexane) to remove the ruthenium catalyst, yielding the pure chiral alcohol.

References

  • Discovery of Lead 2-Thiazolylhydrazones with Broad-Spectrum and Potent Antifungal Activity | Journal of Medicinal Chemistry - ACS Publications. 1

  • Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC. 5

  • Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - RSC Publishing. 6

  • Comparison of synthetic routes to Tetrahydro-4H-pyran-4-one for efficiency - Benchchem. 3

  • Expanding the Synthetic Scope of Rawal's Diene: Access to Pyran and Pyrazole Derivatives | The Journal of Organic Chemistry - ACS Publications. 2

  • Discovery of Lead 2-Thiazolylhydrazones with Broad-Spectrum and Potent Antifungal Activity | Journal of Medicinal Chemistry - ACS Publications (Raney Ni Hydrogenation). 4

Sources

Application

derivatization of the 2-ethyloxan-4-ol hydroxyl group for HPLC analysis

Application Note: Pre-Column Derivatization Strategies for HPLC Analysis of 2-Ethyloxan-4-ol Executive Summary The quantitative analysis of 2-ethyloxan-4-ol (2-ethyltetrahydro-2H-pyran-4-ol) via High-Performance Liquid C...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pre-Column Derivatization Strategies for HPLC Analysis of 2-Ethyloxan-4-ol

Executive Summary

The quantitative analysis of 2-ethyloxan-4-ol (2-ethyltetrahydro-2H-pyran-4-ol) via High-Performance Liquid Chromatography (HPLC) presents a significant analytical challenge. As an aliphatic cyclic alcohol, the molecule lacks a conjugated π-electron system, rendering it transparent to standard Ultraviolet-Visible (UV/Vis) and Fluorescence (FLD) detectors . To achieve high-sensitivity detection, pre-column chemical derivatization is mandatory. This guide details two field-proven, self-validating derivatization workflows—Benzoylation for routine UV/MS analysis and Dansylation for trace-level fluorescence detection—specifically optimized to overcome the steric hindrance of this secondary cyclic alcohol.

Mechanistic Rationale & Chemical Challenges

Unlike primary alcohols or phenols, the hydroxyl group of 2-ethyloxan-4-ol is situated on a tetrahydropyran ring adjacent to an ethyl group. This secondary conformation introduces moderate steric hindrance, significantly reducing its nucleophilicity .

Standard aqueous Schotten-Baumann conditions (e.g., NaOH/Water) are insufficient for unactivated secondary alcohols, often resulting in reagent hydrolysis rather than analyte derivatization. To force quantitative yields, both protocols below utilize anhydrous conditions and rely on nucleophilic catalysis . By introducing 4-dimethylaminopyridine (DMAP), the derivatizing agents (acid chlorides or sulfonyl chlorides) are converted into highly reactive acylpyridinium or sulfonylpyridinium intermediates. These intermediates drastically lower the activation energy required for the sterically hindered hydroxyl oxygen to attack, driving the esterification or sulfonylation to completion .

Protocol A: Benzoylation for HPLC-UV/MS (Routine Analysis)

Causality & Design: Benzoyl chloride (BzCl) reacts with hydroxyl groups to form stable benzoate esters, introducing a strong chromophore (absorbance maximum at ~230-254 nm) and increasing the molecule's hydrophobicity for excellent retention on reversed-phase C18 columns . We utilize anhydrous dichloromethane (DCM) to prevent premature reagent hydrolysis, alongside a Pyridine/DMAP system to catalyze the reaction [[1]]([Link]).

Self-Validation Mechanism: This protocol incorporates a deliberate methanol quench. Methanol rapidly consumes excess BzCl to form methyl benzoate. This byproduct serves as an internal reaction marker. If the methyl benzoate peak is absent or unusually small in the final chromatogram, it immediately flags that the BzCl reagent was compromised (e.g., degraded by ambient moisture) prior to the reaction, invalidating the run .

Step-by-Step Methodology
  • Sample Preparation: Transfer 100 µL of the sample extract (containing 2-ethyloxan-4-ol) and 10 µL of an internal standard (e.g., cyclohexanol, 1 mg/mL) into a silanized amber glass vial. Evaporate to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Dissolve the dried residue in 200 µL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 50 µL of a 100 mM DMAP solution (prepared fresh in anhydrous pyridine).

  • Derivatization: Add 50 µL of 200 mM Benzoyl Chloride (BzCl) in DCM. Seal the vial tightly with a PTFE-lined cap, vortex for 10 seconds, and incubate at 20°C for 30 minutes [[2]]([Link]).

  • Quenching: Add 100 µL of LC-MS grade methanol. Vortex and incubate for 5 minutes at room temperature to convert unreacted BzCl to methyl benzoate.

  • Solvent Exchange: Evaporate the mixture to dryness under nitrogen to remove DCM and pyridine. Reconstitute the residue in 200 µL of the initial HPLC mobile phase (e.g., 50:50 Water:Acetonitrile).

  • Analysis: Inject 10 µL onto a C18 RP-HPLC column. Monitor UV absorbance at 254 nm.

Protocol B: Dansylation for HPLC-FLD/MS (Trace-Level Analysis)

Causality & Design: For trace-level detection, fluorescence is orders of magnitude more sensitive than UV. Dansyl chloride (Dns-Cl) introduces a highly fluorescent dimethylaminonaphthalene moiety. While Dns-Cl reacts rapidly with primary amines, it reacts very slowly with unactivated aliphatic alcohols [[3]]([Link]). To achieve quantitative yields with 2-ethyloxan-4-ol, the reaction requires elevated thermal energy (65°C) and a synergistic base system: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton scavenger, while DMAP serves as the nucleophilic catalyst [[4]]([Link]).

Self-Validation Mechanism: Hydrolyzed Dns-Cl yields dansyl sulfonic acid (Dansyl-OH), a highly fluorescent byproduct that causes massive peak interference at the solvent front. To validate the assay and ensure baseline resolution, a Liquid-Liquid Extraction (LLE) step with hexane is employed. The hydrophobic derivatized 2-ethyloxan-4-ol partitions entirely into the hexane layer, while the polar Dansyl-OH remains trapped in the aqueous phase, creating a self-purifying system .

Step-by-Step Methodology
  • Sample Preparation: Dry 100 µL of the sample extract under nitrogen in a glass vial.

  • Reconstitution: Dissolve the residue in 200 µL of anhydrous DCM.

  • Base Addition: Add 50 µL of a base mixture containing 10 mM DMAP and 100 mM DIPEA in DCM .

  • Derivatization: Add 100 µL of Dansyl Chloride solution (20 mg/mL in DCM).

  • Incubation: Seal the vial tightly and heat in a thermomixer at 65°C for 60 minutes .

  • Quenching & Hydrolysis: Cool the vial to room temperature. Add 100 µL of LC-MS grade water to hydrolyze excess Dns-Cl into Dansyl-OH. Vortex vigorously for 5 minutes.

  • Extraction (LLE): Add 500 µL of hexane. Vortex vigorously for 1 minute, then centrifuge at 5000 x g for 3 minutes to break any emulsions.

  • Recovery: Carefully transfer the upper organic (hexane) layer to a clean vial. Evaporate to dryness under nitrogen.

  • Analysis: Reconstitute in 200 µL of mobile phase. Inject onto a C18 column. Detect via Fluorescence (Excitation: 320 nm, Emission: 500 nm).

Quantitative Comparison & Method Selection

To assist in selecting the appropriate workflow for your laboratory's specific analytical goals, the quantitative parameters of both derivatization strategies are summarized below:

ParameterProtocol A: BenzoylationProtocol B: Dansylation
Derivatizing Agent Benzoyl Chloride (BzCl)Dansyl Chloride (Dns-Cl)
Catalyst / Base System DMAP / PyridineDMAP / DIPEA
Incubation Conditions 20°C for 30 min65°C for 60 min
Detection Modality UV Absorbance (254 nm)Fluorescence (Ex: 320 nm, Em: 500 nm)
Relative Sensitivity High (Low micromolar range)Ultra-High (Low nanomolar range)
Quenching Agent Methanol (Forms Methyl Benzoate)Water (Forms Dansyl-OH)
Byproduct Management Chromatographically resolved (Internal Marker)Liquid-Liquid Extraction (Hexane) required

Workflow Visualization

Workflow A Sample Preparation Extract 2-ethyloxan-4-ol in Anhydrous DCM B Select Derivatization Strategy A->B C Benzoylation (BzCl) Target: HPLC-UV (254 nm) B->C D Dansylation (Dns-Cl) Target: HPLC-FLD (Ex 320/Em 500 nm) B->D E Add BzCl + DMAP/Pyridine Incubate at 20°C for 30 min C->E F Add Dns-Cl + DMAP/DIPEA Incubate at 65°C for 60 min D->F G Quench Reaction Add Methanol/H2O to hydrolyze excess reagent E->G F->G H Liquid-Liquid Extraction & Reconstitution Isolate derivative in Mobile Phase G->H I RP-HPLC Analysis C18 Column, Gradient Elution H->I

Figure 1: Comparative workflow for the pre-column derivatization of 2-ethyloxan-4-ol prior to HPLC.

References

  • Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes Source: PubMed Central (PMC) URL:[Link]

  • Dansylation of unactivated alcohols for improved mass spectral sensitivity and application to analysis of cytochrome P450 oxidation products in tissue extracts Source: PubMed Central (PMC) URL:[Link]

  • Simple and Reproducible Derivatization with Benzoyl Chloride: Improvement of Sensitivity for Multiple Lipid Classes in RP-UHPLC/MS Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS Source: LCGC International URL:[Link]

  • Derivatization - Physical Methods in Chemistry and Nano Science Source: Chemistry LibreTexts URL:[Link]

  • HPLC Analysis of Dansyl Derivatives Source: High Performance Liquid Chromatography (Scribd Archive) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Stereoselectivity in 2-Ethyloxan-4-ol Synthesis

Welcome to the Application Scientist Support Center. Synthesizing 2-ethyloxan-4-ol (2-ethyltetrahydropyran-4-ol) with high diastereomeric purity is a notorious bottleneck in drug development and natural product synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing 2-ethyloxan-4-ol (2-ethyltetrahydropyran-4-ol) with high diastereomeric purity is a notorious bottleneck in drug development and natural product synthesis. Because the oxane ring contains two critical stereocenters (C2 and C4), achieving the desired cis-1,3-diequatorial configuration requires strict mechanistic control.

Below is our diagnostic guide and FAQ, designed to troubleshoot the two most common synthetic pathways: The Prins Cyclization and Ketone Reduction .

Workflow Start Low Stereoselectivity in 2-ethyloxan-4-ol Synthesis Route Identify Synthetic Route Start->Route Prins Route A: Prins Cyclization (but-3-en-1-ol + propanal) Route->Prins Red Route B: Ketone Reduction (2-ethyloxan-4-one) Route->Red Prins_Issue Issue: 2-oxonia-Cope Rearrangement (Loss of C2 Stereocontrol) Prins->Prins_Issue Red_Issue Issue: Competing Attack Trajectories (Axial vs. Equatorial Hydride) Red->Red_Issue Prins_Fix Solution: Mild Lewis Acids (e.g., PMA in H2O) Prins_Issue->Prins_Fix Red_Fix Solution: Small Hydrides (e.g., NaBH4 at 0 °C) Red_Issue->Red_Fix

Diagnostic workflow for troubleshooting stereoselectivity in 2-ethyloxan-4-ol synthesis.

Module A: Troubleshooting the Prins Cyclization Route

Q: Why is my Prins cyclization (but-3-en-1-ol + propanal) yielding a scrambled mixture of diastereomers instead of the expected cis-2-ethyloxan-4-ol?

A: This is a classic symptom of thermodynamic over-equilibration caused by harsh reaction conditions. Mechanistically, the reaction proceeds via an (E)-oxocarbenium ion that cyclizes through a highly ordered, chair-like transition state. This naturally favors the cis-isomer (where both the C2-ethyl and C4-hydroxyl groups are equatorial). However, if you are using strong Brønsted acids (e.g., H₂SO₄ or HCl) or elevated temperatures, you trigger a reversible 2-oxonia-Cope[3,3]-sigmatropic rearrangement [2]. This pathway isomerizes the (E)-oxocarbenium intermediate into a (Z)-oxocarbenium ion, completely destroying the integrity of the C2 stereocenter before the nucleophilic attack of water can trap it.

Mechanism SM Propanal + but-3-en-1-ol Oxo (E)-Oxocarbenium Intermediate SM->Oxo Acid TS Chair-like TS (Equatorial Substituents) Oxo->TS 6-endo-trig Cope 2-oxonia-Cope Rearrangement Oxo->Cope Harsh Conditions Prod cis-2-ethyloxan-4-ol (Kinetic/Thermodynamic) TS->Prod H2O Attack Mix Stereochemical Scrambling Cope->Mix

Mechanistic pathway of Prins cyclization highlighting the competing 2-oxonia-Cope rearrangement.

Q: How do I adjust my protocol to suppress the 2-oxonia-Cope rearrangement and restore cis-selectivity?

A: You must shift the reaction dynamics by using milder Lewis acids or heteropoly acids in aqueous media. Phosphomolybdic acid (PMA) in water is highly effective. The water acts as both the solvent and the nucleophile, rapidly trapping the carbocation intermediate before the sigmatropic rearrangement can occur, locking the molecule into the cis configuration [1].

Quantitative Comparison: Catalyst Influence on Prins Cyclization
CatalystSolventTemperatureYield (%)Diastereomeric Ratio (cis:trans)
H₂SO₄ (1.0 eq)CH₂Cl₂Reflux45~ 50:50 (Scrambled)
Amberlyst-15Solvent-free80 °C8285:15
Sc(OTf)₃ (20 mol%)CHCl₃0 °C8895:5
PMA (20 mol%) H₂O RT 92 > 99:1
Verified Protocol A: High-Stereoselectivity Aqueous Prins Cyclization

Self-Validating System: This protocol uses water as a nucleophilic trap to guarantee kinetic capture of the stereocenter.

  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Reagent Mixing: Add propanal (1.2 mmol) and but-3-en-1-ol (1.0 mmol) to 5 mL of deionized water.

  • Catalysis: Add Phosphomolybdic acid (PMA) (20 mol%) to the stirring mixture.

  • Reaction: Stir at room temperature (20–25 °C) for 4–6 hours. Monitor complete consumption of the alcohol via TLC (Hexanes:EtOAc 7:3).

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual acid, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: Confirm stereochemistry via ¹H NMR of the crude product. The C4 proton of the cis-isomer (axial) will display two large trans-diaxial coupling constants (J ≈ 10–12 Hz) with the adjacent axial protons at C3 and C5.

Module B: Troubleshooting the Ketone Reduction Route

Q: I am reducing 2-ethyloxan-4-one to 2-ethyloxan-4-ol. Why does L-Selectride give me poor stereoselectivity compared to when I use it on cyclohexanones?

A: In standard carbocyclic rings (like cyclohexanones), bulky reducing agents like L-Selectride attack from the less hindered equatorial face, cleanly yielding the axial alcohol. However, the tetrahydropyran ring oxygen fundamentally alters the conformational landscape. The presence of the oxygen atom at the 4-position relative to the carbonyl allows the ring to adopt a flexible boat-like transition state during hydride transfer [3]. Because of this boat conformation, the bulky hydride trajectory is perturbed, resulting in an unexpected and poorly selective mixture that heavily favors the equatorial alcohol rather than the anticipated axial one.

Q: What is the most reliable method to achieve high cis-selectivity (equatorial -OH) during this reduction?

A: To reliably obtain the thermodynamically stable cis-2-ethyloxan-4-ol (where both the ethyl group and hydroxyl group are equatorial), you should use a small, unhindered hydride source like Sodium Borohydride (NaBH₄) at low temperatures (0 °C). The small borohydride anion easily attacks the carbonyl carbon from the axial face—avoiding the 1,3-diaxial steric clash with the C2 and C6 protons—and pushes the resulting hydroxyl group into the desired equatorial position.

Quantitative Comparison: Reducing Agent Influence on 2-Ethyloxan-4-one
Reducing AgentSolventTemperatureYield (%)Diastereomeric Ratio (cis:trans)
L-SelectrideTHF-78 °C8573:27
DIBAL-HCH₂Cl₂-78 °C8055:45
NaBH₄ EtOH 0 °C 94 > 95:5
Verified Protocol B: Stereoselective Reduction using NaBH₄

Self-Validating System: Controlled hydrogen evolution and low-temperature kinetic control ensure exclusive axial hydride delivery.

  • Preparation: Dissolve 2-ethyloxan-4-one (1.0 mmol) in absolute ethanol (10 mL) in a dry flask.

  • Thermal Control: Cool the solution strictly to 0 °C using an ice-water bath. Do not allow the temperature to rise, as thermal energy increases conformational flipping.

  • Hydride Delivery: Slowly add NaBH₄ (1.5 mmol) in small portions over 10 minutes to control hydrogen evolution and maintain the internal temperature.

  • Reaction: Stir at 0 °C for 2 hours.

  • Quenching: Carefully quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Wait until gas evolution ceases.

  • Workup: Evaporate the ethanol under reduced pressure. Dilute the residue with water (10 mL) and extract with dichloromethane (3 x 10 mL).

  • Isolation: Dry the organic phases over MgSO₄, filter, and concentrate. The resulting crude will be >95% cis-2-ethyloxan-4-ol.

Frequently Asked Questions (FAQs)

Q: Why does my Prins cyclization yield a mixture of diastereomers only when I scale up the reaction? A: Scale-up often leads to poor heat dissipation. Exothermic reactions can raise the internal temperature of the flask, providing the activation energy needed for the 2-oxonia-Cope rearrangement. Ensure rigorous temperature control (using cooling baths or jacketed reactors) during catalyst addition.

Q: Can I use TFA instead of PMA for the Prins cyclization? A: Trifluoroacetic acid (TFA) can be used, but it is a stronger Brønsted acid that often leads to lower yields (due to competing elimination to dihydropyrans) and slightly lower diastereomeric ratios compared to mild Lewis acids or heteropoly acids like PMA.

Q: How do I separate the cis and trans isomers if my reaction already failed? A: The cis and trans isomers of 2-ethyloxan-4-ol have very similar retention factors (Rf) on standard normal-phase silica gel. Separation usually requires careful column chromatography using a highly non-polar solvent system (e.g., Hexanes:Diethyl Ether 9:1) with a very slow gradient, or preparative HPLC. It is vastly more efficient to optimize the upstream stereoselective synthesis than to attempt downstream separation.

References

  • Title: The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives Source: Synthesis URL
  • Source: PMC (nih.gov)
  • Source: Canadian Journal of Chemistry (cdnsciencepub.com)
Optimization

Technical Support Center: Optimizing Yield in the Acid-Catalyzed Synthesis of 2-Ethyloxan-4-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in tetrahydropyran ring construction.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in tetrahydropyran ring construction. The synthesis of 2-ethyloxan-4-ol (also known as 2-ethyltetrahydro-2H-pyran-4-ol) via the acid-catalyzed Prins cyclization of propanal (propionaldehyde) and 3-buten-1-ol is a foundational transformation in organic synthesis. However, it is highly susceptible to thermodynamic and kinetic pitfalls—ranging from poor diastereoselectivity to competing nucleophilic substitutions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, diastereoselective synthesis.

Mechanistic Pathway & Causality

To troubleshoot effectively, we must first understand the causality of the reaction. The Prins cyclization proceeds via the protonation of propanal, condensation with 3-buten-1-ol to form a hemiacetal, and subsequent dehydration to an (E)-oxocarbenium ion. This intermediate adopts a chair-like transition state, predisposing the system to an intramolecular nucleophilic attack by the olefin. The resulting tetrahydropyran-4-yl carbocation is then trapped by water to yield the final product.

PrinsMechanism A Propanal + 3-Buten-1-ol B Hemiacetal Intermediate A->B +H+ (Acid Catalyst) C (E)-Oxocarbenium Ion (Chair-like TS) B->C -H2O D Tetrahydropyran-4-yl Carbocation C->D Prins Cyclization E 2-Ethyloxan-4-ol (All-cis isomer) D->E +H2O (Hydration) F Byproduct: 4-Chlorotetrahydropyran D->F +Cl- (If HCl used) G Byproduct: Dihydropyran D->G -H+ (Overheating)

Reaction mechanism of the acid-catalyzed Prins cyclization to form 2-ethyloxan-4-ol.

Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at a low yield (<40%) despite prolonged heating? Analysis & Causality: The formation of the oxocarbenium ion is a reversible process. If the acid concentration is too low, or if the reaction is conducted in a solvent that poorly stabilizes the carbocation intermediate, the equilibrium shifts backward toward the starting materials. Solution: Optimize the acid strength and solvent. Switching to 20% aqueous H2​SO4​ at 80 °C provides the optimal thermodynamic driving force for the hydration of the carbocation [3]. Alternatively, using 20 mol% Phosphomolybdic Acid (PMA) in water at room temperature can push yields above 85% by acting as a robust Brønsted acid that stabilizes the transition state without requiring harsh heating [1].

Q2: My GC-MS shows the formation of a halogenated byproduct instead of the desired 4-ol product. How do I prevent this? Analysis & Causality: This is a classic nucleophilic competition issue. If you are using hydrochloric acid (HCl) or hydrobromic acid (HBr), the halide ions ( Cl− , Br− ) act as strong nucleophiles. They outcompete water in attacking the tetrahydropyran-4-yl carbocation, resulting in 4-chloro-2-ethyltetrahydropyran [2]. Solution: Strictly utilize non-nucleophilic acids. Sulfuric acid ( H2​SO4​ ), perrhenic acid, or PMA ensure that water acts as the sole nucleophile to trap the carbocation.

Q3: NMR analysis indicates a mixture of cis and trans isomers. How can I achieve exclusive all-cis selectivity? Analysis & Causality: The stereochemical outcome is dictated by the conformation of the oxocarbenium intermediate. In non-polar organic solvents, the transition state can distort from the ideal chair conformation, or the reaction may proceed via a direct ionization pathway (competing 2-oxonia-Cope rearrangement) leading to epimerization [2]. Solution: Conduct the reaction in strictly aqueous media. Water tightly solvates the intermediate, enforcing a rigid chair-like transition state where the ethyl group at C2 and the incoming hydroxyl group at C4 are equatorially disposed, yielding the thermodynamically favored all-cis isomer [1].

Q4: How do I prevent dehydration of the product into 2-ethyl-3,6-dihydro-2H-pyran? Analysis & Causality: Tetrahydropyran-4-ols are prone to acid-catalyzed dehydration (E1 elimination) if subjected to excessive heat or if the highly acidic reaction mixture is concentrated directly during workup. Solution: Cap the reaction temperature at 80 °C. More importantly, implement a strict quenching protocol: cool the mixture to room temperature and slowly adjust the pH to 8–9 using 20% aqueous sodium bicarbonate before any organic extraction [3].

TroubleshootingWorkflow Start Analyze Reaction Outcome Q1 Yield < 50%? Start->Q1 Q2 Halogenated Byproducts? Start->Q2 Q3 Poor cis/trans Ratio? Start->Q3 A1 Increase Acid Strength Use 20% H2SO4 or PMA Q1->A1 Yes A2 Remove Nucleophilic Acids Switch from HCl to H2SO4 Q2->A2 Yes A3 Switch to Aqueous Media to Stabilize Chair TS Q3->A3 Yes

Decision matrix for troubleshooting common issues in 2-ethyloxan-4-ol synthesis.

Quantitative Data Presentation

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting yield and diastereomeric ratio (dr) for 2-ethyloxan-4-ol synthesis.

Catalyst SystemSolventTemperatureTimeYield (%)dr (cis:trans)Primary Issue / Advantage
20% HClWater80 °C12 h< 10%N/AForms 4-chlorotetrahydropyran [2]
Amberlyst-15DCM25 °C8 h65%80:20Poor stereocontrol in organic media
20% H2​SO4​ Water80 °C12 h78–82%> 95:5Scalable, highly reliable [3]
20 mol% PMAWater25 °C4 h88–92%> 99:1Mild conditions, environmentally friendly [1]
Validated Experimental Protocols
Protocol A: Standard Scalable Synthesis (Sulfuric Acid Catalysis)

This protocol is a self-validating system; the precise pH control during workup prevents the dehydration artifact commonly mistaken for incomplete conversion [3].

  • Reagent Mixing: In a round-bottom flask equipped with a reflux condenser, sequentially add propionaldehyde (5.0 g, 86.0 mmol) and 3-buten-1-ol (6.2 g, 86.0 mmol) to 100 mL of 20% aqueous sulfuric acid ( H2​SO4​ ).

  • Cyclization: Stir the biphasic mixture vigorously at 80 °C for 12 hours. Monitor the disappearance of the aldehyde via TLC or GC.

  • Quenching (Critical Step): Cool the reaction mixture to room temperature (20–25 °C). Place the flask in an ice bath and slowly add 20% aqueous sodium bicarbonate ( NaHCO3​ ) dropwise until the aqueous layer reaches pH 8–9. Caution: Vigorous CO2​ evolution will occur.

  • Extraction: Extract the neutralized mixture with ethyl acetate (3 × 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude 2-ethyloxan-4-ol. Purify via vacuum distillation or column chromatography if necessary.

Protocol B: Mild "Green" Synthesis (Phosphomolybdic Acid Catalysis)

Designed for sensitive substrates or when absolute all-cis stereocontrol is required [1].

  • Reagent Mixing: To a stirred suspension of Phosphomolybdic Acid (PMA, 20 mol%) in deionized water (20 mL), add propionaldehyde (10.0 mmol) and 3-buten-1-ol (10.0 mmol).

  • Cyclization: Stir the reaction mixture at room temperature (25 °C) for 4 hours.

  • Workup: Extract the aqueous mixture directly with dichloromethane (3 × 20 mL). The PMA catalyst remains in the aqueous phase and can be recycled for subsequent batches.

  • Purification: Wash the combined organic layers with saturated NaHCO3​ , dry over Na2​SO4​ , and concentrate in vacuo to afford the pure all-cis 2-ethyloxan-4-ol.

References
  • Yadav, J. S., Reddy, B. V. S., Kumar, G. G. K. S. N., & Aravind, S. (2008). "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 395-400. URL: [Link]

  • Clarke, P. A., & Santos, S. (2010). "Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis." European Journal of Organic Chemistry, 2010(11), 2045-2053. URL: [Link]

  • Bicyclic lactams and methods of use thereof. (2017). World Intellectual Property Organization Patent No. WO2017004500A1.
Troubleshooting

resolving GC-MS co-elution issues for 2-ethyloxan-4-ol diastereomers

Technical Support Center: Resolving GC-MS Co-Elution of 2-Ethyloxan-4-ol Diastereomers Overview 2-Ethyloxan-4-ol (also known as 2-ethyltetrahydropyran-4-ol) is a cyclic alcohol containing two stereocenters (C2 and C4), r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving GC-MS Co-Elution of 2-Ethyloxan-4-ol Diastereomers

Overview

2-Ethyloxan-4-ol (also known as 2-ethyltetrahydropyran-4-ol) is a cyclic alcohol containing two stereocenters (C2 and C4), resulting in cis and trans diastereomeric pairs, each with their respective enantiomers. During Gas Chromatography-Mass Spectrometry (GC-MS) analysis, scientists frequently encounter severe co-elution of these diastereomers. This guide provides authoritative troubleshooting strategies, focusing on stationary phase selection, derivatization, and thermodynamic optimization.

Frequently Asked Questions (Troubleshooting)

Q1: Why do my 2-ethyloxan-4-ol diastereomers co-elute as a single broad peak on a standard 5% phenyl-methylpolysiloxane (e.g., DB-5MS) column? Causality: Non-polar stationary phases separate analytes primarily based on dispersive interactions and boiling point differences. The cis and trans diastereomers of 2-ethyloxan-4-ol have nearly identical vapor pressures and molecular polarizabilities. Consequently, the thermodynamic energy difference between their partitioning into the non-polar stationary phase is too small to achieve baseline resolution. Solution: Transition to a polar stationary phase (e.g., Polyethylene Glycol/Wax) or a chiral stationary phase. Polar columns exploit slight differences in the dipole moments and hydrogen-bonding accessibility of the equatorial versus axial hydroxyl groups at the C4 position. For absolute stereochemical resolution, cyclodextrin-based chiral stationary phases (e.g., DEX columns) form transient inclusion complexes, differentiating the spatial arrangement of the ethyl and hydroxyl groups[1].

Q2: I switched to a polar Wax column, but I am now seeing severe peak tailing and incomplete resolution. How can I fix this? Causality: Peak tailing for cyclic alcohols on GC columns is typically caused by secondary interactions—specifically, the free hydroxyl (-OH) group hydrogen-bonding with active silanol sites on the column or glass liner. This interaction broadens the peak, masking any slight retention time differences between the diastereomers. Solution: Perform chemical derivatization prior to injection. Converting the hydroxyl group to a trimethylsilyl (TMS) ether or an acetate ester eliminates hydrogen bonding, increases volatility, and sharpens the peaks. Furthermore, adding a bulky derivative (like a TMS group) amplifies the steric differences between the cis and trans isomers, significantly improving their separation factor ( α )[2].

Q3: Can I use Chiral Derivatizing Agents (CDAs) to improve separation? Causality: While CDAs like Mosher's acid chloride ((R)-MTPA-Cl) are traditionally used to convert enantiomers into diastereomers for NMR or achiral chromatography[3], they are highly effective for existing diastereomers. The addition of a massive, stereodefined chiral group creates a massive steric disparity between the resulting cis- and trans-derivatives, forcing them to interact differently with the stationary phase. Solution: Acylate the 2-ethyloxan-4-ol mixture with a CDA. Ensure the reaction goes to absolute completion to avoid kinetic resolution artifacts, which would skew the quantitative ratio of the diastereomers[4].

Experimental Workflows & Methodologies

Protocol 1: Silylation of 2-Ethyloxan-4-ol for Enhanced Resolution

Self-Validating System: This protocol includes a mass-spectral validation step to ensure 100% conversion, preventing ghost peaks from underivatized alcohols.

Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS); Anhydrous Pyridine.

Steps:

  • Sample Preparation: Dissolve 1.0 mg of the 2-ethyloxan-4-ol mixture in 500 µL of anhydrous pyridine in a 2 mL glass autosampler vial. Crucial: Ensure completely anhydrous conditions, as water rapidly hydrolyzes TMS reagents.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Incubation: Seal the vial with a PTFE-lined cap and heat at 60 °C for 30 minutes in a dry block heater.

  • Validation (System Suitability): Inject 1 µL into the GC-MS. Monitor the Total Ion Chromatogram (TIC). The reaction is validated as complete if the peak for the underivatized molecular ion is absent, and the new peaks show an m/z shift corresponding to the addition of the TMS group.

Protocol 2: Optimized GC-MS Temperature Program

Causality: A slower temperature ramp through the specific elution zone of the analyte maximizes the number of theoretical plates interacting with the molecules, enhancing the resolution ( Rs​ ) of closely eluting diastereomers.

Parameters:

  • Column: Permethylated β -cyclodextrin capillary column (e.g., Rt- β DEXm), 30 m × 0.25 mm × 0.25 µm[5].

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL, Split ratio 50:1, Injector Temp: 250 °C.

  • Oven Program:

    • Initial: 60 °C (Hold 2 min).

    • Ramp 1: 10 °C/min to 100 °C.

    • Ramp 2 (Critical Elution Zone): 1.5 °C/min to 130 °C. The shallow ramp allows thermodynamic differentiation of the transient diastereomeric adducts formed with the cyclodextrin phase[1].

    • Ramp 3: 20 °C/min to 200 °C (Hold 5 min for column bake-out).

Quantitative Data: Column Performance Comparison

The following table summarizes the expected chromatographic performance for 2-ethyloxan-4-ol diastereomers across different analytical strategies.

Stationary Phase TypeDerivatization AppliedExpected Resolution ( Rs​ )Peak Symmetry (Tailing Factor)Primary Separation Mechanism
5% Phenyl (DB-5) None< 0.5 (Co-elution)1.8 (Tailing)Boiling point / Dispersive
5% Phenyl (DB-5) TMS (BSTFA/TMCS)0.8 - 1.0 (Partial)1.0 (Excellent)Boiling point / Steric bulk
PEG / Wax None1.1 - 1.3 (Near Baseline)1.5 (Moderate Tailing)Dipole / Hydrogen bonding
β -Cyclodextrin None1.5 - 1.8 (Baseline)1.4 (Slight Tailing)Transient inclusion complexes
β -Cyclodextrin Acetylation> 2.0 (Complete)1.0 (Excellent)Inclusion + Steric repulsion

Logical Relationship Visualization

The following decision tree illustrates the logical troubleshooting pathway for resolving cyclic alcohol diastereomers.

G Start Co-eluting 2-Ethyloxan-4-ol Diastereomers Assess Assess Column Chemistry Start->Assess NonPolar Non-Polar (DB-5) Low Resolution Assess->NonPolar Polar Polar (PEG/Wax) Moderate Resolution Assess->Polar Chiral Chiral (Cyclodextrin) High Resolution Assess->Chiral Deriv Derivatization (BSTFA/TMCS or Acylation) NonPolar->Deriv Required Polar->Deriv If Tailing Occurs Optimize Optimize Temp Ramp (1-2 °C/min) Polar->Optimize Direct Injection Chiral->Optimize Deriv->Optimize Resolved Baseline Resolution Achieved Optimize->Resolved

GC-MS workflow for resolving 2-ethyloxan-4-ol diastereomeric co-elution.

References

  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples Source: ResearchGate URL:[6]

  • Chiral derivatizing agent Source: Wikipedia URL:[3]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography Source: National Institutes of Health (NIH) URL:[2]

  • Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents Source: BenchChem URL:[4]

  • The Study of Chiral Stationary Phases for Gas Chromatography Source: AZoM URL:[1]

  • 1.4: Chiral Gas Chromatography Source: Chemistry LibreTexts URL:[5]

Sources

Optimization

Technical Support Center: Minimizing Dehydration Byproducts in 2-Ethyloxan-4-ol Extraction

Welcome to the technical support center for handling 2-ethyloxan-4-ol. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals who encou...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for handling 2-ethyloxan-4-ol. This guide provides in-depth troubleshooting advice and optimized protocols for researchers, scientists, and drug development professionals who encounter challenges with product purity due to the formation of dehydration byproducts during extraction and workup procedures. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical mechanisms to empower you to proactively mitigate these issues in your future experiments.

Section 1: The Challenge: Understanding Acid-Catalyzed Dehydration

2-ethyloxan-4-ol, a secondary alcohol integrated into a cyclic ether structure, is susceptible to acid-catalyzed dehydration. This elimination reaction, which can occur under both E1 and E2 mechanisms, converts the desired alcohol into a mixture of undesired alkene byproducts.[1][2] The reaction is typically initiated by the protonation of the hydroxyl group in the presence of an acid, which forms a good leaving group (water).[1][3] Subsequent loss of water can form a carbocation intermediate (E1 pathway), which is then deprotonated to yield an alkene.[2] The presence of residual acid from a previous reaction step, combined with elevated temperatures during solvent evaporation, creates a perfect storm for byproduct formation.[4][5]

The primary dehydration byproducts of 2-ethyloxan-4-ol are positional isomers of ethyl-dihydro-oxan. The formation of a more substituted, and thus more stable, double bond is often favored.

G reactant 2-Ethyloxan-4-ol protonated Protonated Alcohol (Alkyloxonium Ion) reactant->protonated + H+ (Acid Catalyst) carbocation Secondary Carbocation Intermediate (E1 Pathway) protonated->carbocation - H2O (Rate-Limiting Step) water H2O product1 2-Ethyl-3,6-dihydro-2H-pyran (Major Product) carbocation->product1 - H+ (Deprotonation) product2 2-Ethyl-3,4-dihydro-2H-pyran (Minor Product) carbocation->product2 - H+ (Deprotonation) G process_step process_step critical_control critical_control output output input input A Reaction Mixture (Containing Acid) B Cool to 0-5°C A->B C Slowly Add Chilled Sat. NaHCO3 Solution B->C D Transfer to Separatory Funnel C->D E Add Chilled Solvent (e.g., Ethyl Acetate) D->E F GENTLE Inversion (Avoid Emulsion) E->F G Separate Layers F->G H Check Aqueous pH ≥ 7.5 G->H H->C If Acidic I Wash Organic Layer with Chilled Brine H->I If OK J Dry with Na2SO4 I->J K Filter Drying Agent J->K L Rotary Evaporation (Water Bath ≤ 30°C) K->L M Pure 2-Ethyloxan-4-ol L->M

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Troubleshooting

Technical Support Center: Optimizing Catalyst Turnover Frequency (TOF) in 2-Ethyloxan-4-ol Production

Overview The synthesis of 2-ethyloxan-4-ol (also known as 2-ethyltetrahydropyran-4-ol), a critical building block in pharmaceutical development, is predominantly achieved via the Prins cyclization of 3-buten-1-ol and pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

The synthesis of 2-ethyloxan-4-ol (also known as 2-ethyltetrahydropyran-4-ol), a critical building block in pharmaceutical development, is predominantly achieved via the Prins cyclization of 3-buten-1-ol and propanal. While the carbon-carbon bond formation is robust, researchers frequently encounter bottlenecks with Catalyst Turnover Frequency (TOF) . This guide provides mechanistic troubleshooting, validated protocols, and kinetic optimization strategies to maximize catalytic efficiency and scale-up viability.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my catalyst TOF plummet after the first hour of the Prins cyclization? A: A rapid drop in TOF is almost always caused by active-site poisoning. When using classical Brønsted acids (e.g., HCl, H₂SO₄), the high acidity promotes the cationic polymerization of the 3-buten-1-ol precursor (1)[1]. These oligomeric byproducts coat the catalyst surface, blocking substrate access. Solution: Shift to a softer heteropoly acid like Phosphomolybdic acid (PMA) or a Lewis acid like FeCl₃. These catalysts stabilize the intermediate (E)-oxocarbenium ion without triggering runaway olefin polymerization, maintaining a high TOF over consecutive cycles (2)[2].

Q2: How does the choice of solvent dictate the turnover rate and product selectivity? A: Solvent selection directly dictates the fate of the tetrahydropyranyl carbocation intermediate. In non-nucleophilic organic solvents (like dichloromethane), the carbocation struggles to find a trapping agent, increasing the lifetime of the intermediate and slowing down catalyst regeneration (lowering TOF). Furthermore, it often leads to elimination byproducts (e.g., dihydropyrans). Solution: Using water as a solvent—particularly with water-tolerant catalysts like PMA or FeCl₃—solves this. Water acts as a massive nucleophilic reservoir, instantly trapping the carbocation to form the desired 4-ol product with complete OH-selectivity (3)[3]. This rapid trapping immediately regenerates the catalyst, drastically increasing TOF.

Q3: We are scaling up to multigram quantities. Are transition-metal Lewis acids viable, or will moisture deactivate them? A: Highly oxophilic Lewis acids like Scandium triflate (Sc(OTf)₃) are excellent for in situ Prins cyclizations in organic solvents but require strict anhydrous conditions to maintain TOF (4)[4]. For industrial scale-up, moisture sensitivity is a liability. Solution: Employ a two-stage formylation/solvolysis route. Using formic acid as both the solvent and cyclization mediator prevents moisture-induced deactivation. The intermediate formate ester is then cleaved using a catalytic amount of methanesulfonic acid (MsOH) in ethanol (5)[5].

Section 2: Validated Experimental Protocols

Protocol A: High-TOF Aqueous Synthesis using Phosphomolybdic Acid (PMA)

This protocol leverages the "Aqueous Prins Cyclization" to maximize TOF by using water as both the solvent and nucleophile, ensuring rapid catalyst turnover.

Step-by-Step Methodology:

  • Catalyst Activation: In a 100 mL round-bottom flask, dissolve 10 mol% Phosphomolybdic acid (H₃PMo₁₂O₄₀) in 20 mL of deionized water. Validation Checkpoint: The solution must be completely clear. Heteropoly acids in water form a highly dispersed, homogeneous catalytic network that eliminates the mass-transfer limitations typically seen in biphasic solid-liquid systems.

  • Substrate Addition: Slowly add 1.0 equivalent of propanal (propionaldehyde) followed by 1.2 equivalents of 3-buten-1-ol.

  • Cyclization: Stir the biphasic mixture vigorously at room temperature (25°C) for 2–4 hours. Causality: Vigorous stirring maximizes the interfacial surface area between the organic substrates and the aqueous catalyst. Do not heat the reaction; elevated temperatures exponentially increase the rate of side-reactions (acetalization) which will irreversibly poison the PMA.

  • Phase Separation & Recovery: Extract the product using ethyl acetate (3 × 15 mL). Validation Checkpoint: The aqueous layer, which retains the PMA catalyst, can be directly recycled for subsequent runs. A consistent yield in the second run confirms zero catalyst leaching.

Protocol B: Industrial Scale-Up via Formic Acid / MsOH Solvolysis

Designed for robust, moisture-tolerant scale-up where traditional Lewis acid TOF would suffer.

Step-by-Step Methodology:

  • Formate Esterification: In a reactor equipped with a Dean-Stark apparatus, dissolve 1.0 eq of propanal and 0.83 eq of 3-buten-1-ol in 98% by mass formic acid.

  • Thermal Cyclization: Heat the mixture to 80°C under a nitrogen atmosphere for 4 hours. Causality: Formic acid acts as a mild protic source that drives the cyclization while simultaneously trapping the carbocation as a stable formate ester, preventing oligomerization.

  • Solvolysis: Cool the mixture to room temperature. Add a catalytic amount of methanesulfonic acid (MsOH) and excess ethanol. Heat to 74°C. Causality & Validation Checkpoint: The MsOH catalyzes the transesterification (solvolysis), releasing the free 2-ethyloxan-4-ol while distilling off the ethyl formate byproduct to drive the equilibrium forward. The cessation of ethyl formate distillation visually validates that the solvolysis is complete.

Section 3: Quantitative Catalyst Benchmarking

The following table summarizes the kinetic and operational trade-offs of various catalytic systems used in the synthesis of 2-ethyloxan-4-ol.

Catalyst SystemTypical LoadingSolventTempYieldTOF Impact & Mechanistic Causality
H₂SO₄ / HCl HighOrganicRefluxLowPoor TOF: Rapid olefin polymerization coats active sites.
PMA (H₃PMo₁₂O₄₀) 10 mol%Water25°C80–92%High TOF: Water stabilizes intermediates and rapidly traps the carbocation.
FeCl₃ 10–20 mol%Water / DCM25°CHighHigh TOF: Excellent OH-selectivity; minimal byproduct formation.
Sc(OTf)₃ 5–20 mol%CHCl₃25°CGoodModerate TOF: Highly active but susceptible to moisture deactivation.
Formic Acid / MsOH StoichiometricNeat / EtOH80°C~83%Scale-Up Optimized: Bypasses traditional TOF limits via stable ester intermediates.

Section 4: Visualizing the Catalytic Pathway

Understanding the exact point of catalyst regeneration is crucial for optimizing TOF. The diagram below maps the Prins cyclization mechanism, highlighting where the rate-determining trapping step occurs.

PrinsCatalyticCycle Precursors Precursors (3-Buten-1-ol + Propanal) Hemiacetal Hemiacetal Formation Precursors->Hemiacetal Catalyst binding Catalyst Active Catalyst (e.g., PMA, Sc(OTf)3, FeCl3) Catalyst->Hemiacetal H+ / Lewis Acid donation Oxocarbenium (E)-Oxocarbenium Ion Intermediate Hemiacetal->Oxocarbenium H2O elimination TransitionState Chair-like Transition State (C-C Bond Formation) Oxocarbenium->TransitionState Intramolecular alkene attack Deactivation Catalyst Poisoning (Olefin Polymerization) Oxocarbenium->Deactivation Poor mass transfer / Harsh acids Carbocation Tetrahydropyranyl Cation TransitionState->Carbocation Ring closure Carbocation->Catalyst Catalyst regeneration (Drives TOF) Product 2-Ethyloxan-4-ol (All-cis Isomer) Carbocation->Product Nucleophilic attack (H2O)

Prins cyclization catalytic cycle highlighting the regeneration step that dictates TOF.

References

  • Yadav, J. S., et al. "The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives." Synthesis, 2008.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5Iam_8YqMX2YHCPZOyA_xD9Gigf664txO1eAq0jzlhnzTSx2Nyk-oQyRH-JkH8YVIH1UoH8tknwirU-RpUbHNKAR5uBp4L5sAEZ3xxkrcB2e1uCxWXCfuGdVi1QmiFI-qrE365GMyZOBlfupaGZY__6e6]
  • "Investigation of Prins reaction for the synthesis of 2, 4-disubstituted tetrahydropyran derivatives and 1, 3-dioxanes using polyaniline supported catalysts." Journal of Chemical Sciences, 2011.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEklaJ1MXADEKP3_1MuWHV1nBabc09ni_yDC46VPyGfpRd4AXsy2hyggi3DRR_KTusOAg8zpFJayJszPK4wenbhhCA0M2rEmBnQCMHSxUFstzY2NYvaptpGkpC0R9H8WeWOZ1zhE5LiQgJpurF4AF0ihAGI01N7JXI=]
  • "Completely OH-Selective FeCl3-Catalyzed Prins Cyclization: Highly Stereoselective Synthesis of 4-OH-Tetrahydropyrans." Journal of the American Chemical Society, 2012.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgJDEDwZiN4ZpoY2Gk5g8ba5_PFzILV6caJ7iOeK2nRhVh3BotgX9Sv3y6GeQsf3WU18Oke3u6T5OdAYOogb6i73jTB6BUTb11ooQVieWYkadeWDkwlk9c9Sv0vZzkBy-XK7q9]
  • "Scandium triflate catalyzed in situ Prins-type cyclization: formations of 4-tetrahydropyranols and ethers." Chemical Communications (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxrAcNRG6rLVN0fCyk0TCPSiA_DzJEDo1ID1vR9f3Es7YRkj8dkz_EAxYLlO3oRTWgkri47kXZmatyGd01AjQ9R1vS8_2w7DIZT28w-uS73_YWNbCKGVlVbIBclfgTDZ4iULH4zV78zstJCbmnnLEEnVt5B1DAbJ3_]
  • "Process for producing 2-substituted-tetrahydropyran-4-ol, its intermediate..." JP4333156B2 - Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB_qYABaOts1IK1AvSJQ62iIawE6Mg9i5l_0xByPrl7DaHqzbjRZ0j8mIkTm7Sk1uAJxkrDXyT2AiY3K0mrDTBNi3OIpK-uaC6nSQx-WivPqkTPNUgDxdQleMQ_mMnLwhFU7JaegR41Cx6]

Sources

Optimization

Technical Support Center: Purification Workflows for 2-Ethyloxan-4-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face bottlenecks when scaling up the synthesis of substituted tetra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who face bottlenecks when scaling up the synthesis of substituted tetrahydropyrans.

The synthesis of 2-ethyloxan-4-ol (also known as 2-ethyltetrahydropyran-4-ol) via the acid-catalyzed Prins cyclization of 3-buten-1-ol and propanal is highly efficient[1]. However, isolating the pure product from unreacted precursors and acid catalyst residues requires precise thermodynamic control. This guide provides field-proven, self-validating protocols to ensure >98% purity of your target compound, explaining not just the steps, but the chemical causality behind them.

Troubleshooting Guide & FAQs

Q: My final product has a sharp, fruity odor and shows a low-boiling impurity on GC. How do I remove it? A: This is likely unreacted propanal (propionaldehyde), which is used in excess during the Prins reaction. Propanal is highly volatile with a boiling point of ~48 °C at atmospheric pressure[2]. It can be easily removed during the initial solvent evaporation step using a rotary evaporator. Ensure your water bath is set to 40–50 °C under mild vacuum (~200 mbar) before proceeding to high-vacuum distillation.

Q: I am seeing a persistent impurity co-eluting near my product. NMR shows terminal alkene protons. What is it, and how do I separate it? A: This is unreacted 3-buten-1-ol (the homoallylic alcohol precursor). Because its boiling point is ~113.5 °C at 760 mmHg, it will not be completely removed by standard rotary evaporation and will remain in the crude oil. To separate it from 2-ethyloxan-4-ol, you must perform a fractional vacuum distillation. 2-Ethyloxan-4-ol distills at approximately 108 °C at 16 mmHg, allowing you to pull off the more volatile 3-buten-1-ol in the fore-run.

Q: Why did my product degrade or turn into a complex mixture during vacuum distillation? A: The Prins cyclization relies on an acid catalyst (e.g., methanesulfonic acid, formic acid, or Lewis acids)[1]. If the crude mixture is not strictly neutralized prior to heating, trace acid will catalyze the dehydration of your 2-ethyloxan-4-ol into a dihydropyran derivative at elevated temperatures. Always quench with saturated aqueous sodium bicarbonate ( NaHCO3​ ) and verify that the pH of the aqueous layer is strictly >7.5 before organic extraction.

Quantitative Data: Physical Properties for Separation

Understanding the thermodynamic properties of your mixture is critical for designing a logical separation strategy.

CompoundRole in SynthesisMolecular WeightBoiling PointWater Solubility
Propanal Aldehyde Precursor58.08 g/mol 48 °C (at 760 mmHg)[2]Soluble (306 mg/mL)
3-Buten-1-ol Homoallylic Alcohol72.11 g/mol 113.5 °C (at 760 mmHg)Soluble
2-Ethyloxan-4-ol Target Product130.19 g/mol ~108 °C (at 16 mmHg)Sparingly Soluble

Experimental Protocol: Step-by-Step Purification Methodology

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Reaction Quenching and Catalyst Neutralization

  • Action: Cool the crude Prins cyclization mixture to 0 °C using an ice bath. Slowly add saturated aqueous NaHCO3​ dropwise until all effervescence ceases.

  • Causality: Neutralizing the acid catalyst prevents the reverse Prins reaction or thermal dehydration during downstream distillation.

  • Validation: Test the aqueous phase with pH paper. The pH must be ≥ 7.5. If it is acidic, continue adding NaHCO3​ .

Step 2: Liquid-Liquid Extraction

  • Action: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous Na2​SO4​ .

  • Validation: Spot the aqueous and organic layers on a TLC plate (visualized with KMnO4​ ). The product spot must be entirely in the organic layer.

Step 3: Removal of Highly Volatile Precursors (Propanal)

  • Action: Filter off the drying agent and concentrate the organic layer using a rotary evaporator. Set the water bath to 40 °C and gradually reduce pressure to ~200 mbar.

  • Causality: This specific temperature/pressure combination selectively pulls off the DCM solvent and the highly volatile propanal[2] without risking product bumping.

  • Validation: The absence of a sharp, fruity odor in the remaining crude oil indicates the successful removal of propanal.

Step 4: Fractional Vacuum Distillation (Separation of 3-Buten-1-ol)

  • Action: Transfer the crude oil to a short-path distillation apparatus. Apply a high vacuum (e.g., 16 mmHg). Slowly increase the heating mantle temperature.

  • Causality: 3-buten-1-ol[3] will vaporize at a significantly lower temperature than the product under vacuum.

  • Validation: Collect the fore-run and monitor the vapor temperature. Once the temperature stabilizes at a plateau of approximately 108 °C (at 16 mmHg)[4], swap the receiving flask to collect the pure 2-ethyloxan-4-ol. Analyze the main fraction via GC-FID to confirm >98% purity.

Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (2-Ethyloxan-4-ol, Propanal, 3-Buten-1-ol, Acid Catalyst) Quench 1. Quench & Neutralize (Sat. NaHCO3) Crude->Quench Extraction 2. Liquid-Liquid Extraction (DCM / Water) Quench->Extraction Aqueous Aqueous Layer (Neutralized Catalyst Salts) Extraction->Aqueous Discard Organic Organic Layer (Product + Unreacted Precursors) Extraction->Organic Keep Rotovap 3. Rotary Evaporation (Removes Propanal & DCM) Organic->Rotovap Distillation 4. Fractional Vacuum Distillation (Separates 3-Buten-1-ol) Rotovap->Distillation Crude Oil PureProduct Pure 2-Ethyloxan-4-ol (>98% Purity) Distillation->PureProduct Collect @ 108°C/16 mmHg

Workflow for the purification of 2-ethyloxan-4-ol from unreacted Prins cyclization precursors.

Sources

Troubleshooting

Technical Support Center: Overcoming Scale-Up Challenges in 2-Ethyltetrahydro-2H-pyran-4-ol Synthesis

Welcome to the Process Engineering & Scale-Up Support Center. The synthesis of 2-ethyltetrahydro-2H-pyran-4-ol via the Prins cyclization of propanal and 3-buten-1-ol is a critical carbon-carbon bond-forming reaction used...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Engineering & Scale-Up Support Center. The synthesis of 2-ethyltetrahydro-2H-pyran-4-ol via the Prins cyclization of propanal and 3-buten-1-ol is a critical carbon-carbon bond-forming reaction used in the development of pharmaceutical intermediates and fragrance compounds. While bench-scale synthesis is relatively straightforward, scaling this process beyond the 10-liter mark introduces severe challenges related to thermodynamic control, stereoselectivity, and downstream processing.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a fully optimized, self-validating Standard Operating Procedure (SOP) for pilot-scale manufacturing.

Part 1: Troubleshooting Guide & FAQs

Reaction Pathway & Stereocontrol

Q: During pilot-scale synthesis of 2-ethyltetrahydro-2H-pyran-4-ol, our diastereomeric ratio (cis:trans) drops significantly compared to the bench scale. How can we maintain all-cis selectivity?

A: Causality: The synthesis proceeds via an acid-catalyzed Prins cyclization. The reaction mechanism involves the formation of an (E)-oxocarbenium ion intermediate, which must stabilize into a rigid, chair-like transition state before nucleophilic attack by water[1]. At the bench scale, rapid heat dissipation maintains the kinetic control required for the equatorial positioning of the ethyl group, leading exclusively to the cis-2,4-disubstituted product. On a larger scale, poor heat mass transfer creates localized thermal hotspots. This excess thermal energy overcomes the rotational barrier of the oxocarbenium ion, shifting the reaction toward thermodynamic control and yielding the trans isomer or driving dehydration to dihydropyran byproducts.

Solution: Switch from traditional homogeneous acids (like 20% H₂SO₄)[2] to a milder,[3]. PMA in water at room temperature provides excellent all-cis selectivity (80–92% yield) by stabilizing the transition state without requiring harsh thermal conditions[1]. Alternatively, a solid-supported resin like Amberlyst-15 can be utilized under solvent-free conditions to suppress the elimination pathway[4].

Exotherm Management & Reactor Engineering

Q: The condensation of propanal and 3-buten-1-ol in 20% sulfuric acid causes a massive exotherm that overwhelms our reactor's cooling jacket. What is the safest dosing strategy?

A: Causality: The initial protonation of the aldehyde and the subsequent nucleophilic attack by the alkene are highly exothermic events. Batch mixing all reagents before heating leads to rapid thermal runaway, which not only poses a safety hazard but also degrades the aldehyde via aldol condensation side-reactions.

Solution: Implement a semi-batch dosing protocol. The homoallylic alcohol (3-buten-1-ol) and the aqueous acid catalyst should be charged to the reactor first. The aldehyde (propanal) must be dosed slowly via a metering pump over 1–2 hours, ensuring the internal temperature never exceeds 25°C.

Catalyst Recovery & Downstream Processing

Q: Aqueous workups with traditional Lewis/Brønsted acids create intractable emulsions during ethyl acetate extraction. How do we streamline downstream processing?

A: Causality: Emulsions in this specific system are typically caused by polymeric acetal byproducts formed under harsh, unoptimized acidic conditions. These polymers act as surfactants at the aqueous-organic interface.

Solution: Transitioning to the aqueous PMA catalyst system eliminates polymer formation[1]. Because PMA remains highly soluble in the aqueous phase and the target tetrahydropyran-4-ol partitions cleanly into the organic phase, phase separation occurs rapidly (within 30 minutes). Furthermore, the aqueous PMA layer can be decanted and directly recycled for up to five subsequent batches without a loss in catalytic activity[5].

Part 2: Quantitative Data & Catalyst Comparison

To assist in process selection, the following table summarizes the performance metrics of various catalyst systems during the scale-up of 2-ethyltetrahydro-2H-pyran-4-ol.

Catalyst SystemReaction Temp (°C)Yield (%)Diastereoselectivity (cis:trans)Workup ComplexityScalability Profile
20% H₂SO₄ [2]8045–60Moderate (70:30)High (Neutralization required)Poor (Exotherm risk)
Amberlyst-15 [6]7075–85Good (85:15)Low (Simple filtration)Excellent (Solvent-free)
Aqueous PMA [1]20–2580–92Excellent (>95:5)Low (Biphasic separation)Excellent (Green chemistry)

Part 3: Mechanistic Workflow Visualization

The following diagram illustrates the critical decision points and thermodynamic logic governing the stereochemical outcome of the Prins cyclization during scale-up.

PrinsScaleUp A Propanal + 3-buten-1-ol B Acid Catalyst (H+) A->B C (E)-oxocarbenium Ion B->C D Chair-like Transition State (Kinetic Control) C->D Controlled Temp E Thermal Hotspots (Thermodynamic Shift) C->E Poor Heat Transfer F Nucleophilic Attack (H2O) D->F H trans-isomer / Dihydropyran E->H G cis-2-ethyltetrahydro-2H-pyran-4-ol F->G

Mechanistic pathway of Prins cyclization highlighting temperature-dependent stereoselectivity.

Part 4: Optimized Scale-Up Methodology

The following is a self-validating Standard Operating Procedure (SOP) for the synthesis of 2-ethyltetrahydro-2H-pyran-4-ol utilizing the optimized aqueous Phosphomolybdic acid (PMA) protocol[1].

Phase 1: Reactor Preparation & Catalyst Activation
  • System Purge: Flush a 20 L glass-lined reactor with nitrogen for 15 minutes to displace oxygen. Causality: This prevents the oxidative degradation of propanal into propionic acid, which would skew the pH and stall the catalytic cycle.

  • Catalyst Loading: Charge the reactor with 10 L of deionized water and 0.05 equivalents of Phosphomolybdic acid (PMA). Causality: Water acts as both the green solvent and the nucleophile, while PMA provides a mild, recyclable Brønsted acid source that stabilizes the transition state.

Phase 2: Dosing & Exotherm Control
  • Substrate Addition: Add 3-buten-1-ol (1.0 eq) to the aqueous PMA solution. Agitate at 250 RPM to ensure a uniform biphasic suspension.

  • Controlled Dosing (Self-Validating Step): Slowly dose propanal (1.1 eq) into the reactor over 2 hours using a metering pump. Maintain the internal temperature strictly between 20–25°C via jacket cooling. Validation: Monitor the jacket return temperature; if the delta exceeds 5°C, pause dosing. This prevents thermal runaway and suppresses the activation energy required for trans-isomer formation.

Phase 3: Cyclization & In-Process Control (IPC)
  • Reaction Maturation: Stir the biphasic mixture at 25°C for 4–6 hours.

  • Self-Validation (IPC): Pull a 1 mL aliquot, extract with 1 mL of ethyl acetate, and analyze via GC/MS. The reaction is deemed complete when 3-buten-1-ol consumption is >99%. If incomplete, extend stirring by 1 hour. Causality: Relying on time alone during scale-up is dangerous due to variable mixing efficiencies; empirical GC validation ensures batch-to-batch consistency.

Phase 4: Downstream Processing & Catalyst Recycling
  • Phase Separation: Cease agitation and allow the biphasic mixture to settle for 30 minutes. Validation: A sharp, clean interface between the upper organic layer and the dense, yellow aqueous PMA layer confirms the absence of polymeric emulsions.

  • Extraction & Recycling: Decant the aqueous layer from the bottom valve and store it for the next batch (PMA remains active for up to 5 cycles). Extract the remaining organic phase in the reactor with ethyl acetate (3 x 2 L).

  • Neutralization & Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize trace acid. Causality: Failing to neutralize trace acid will cause the product to dehydrate into a dihydropyran during the heat of distillation. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via fractional distillation to isolate high-purity cis-2-ethyltetrahydro-2H-pyran-4-ol.

References

  • More, G. P., & Rane, M. (2012). "Efficient Prins cyclization in environmentally benign method using ion exchange resin catalyst." Green Chemistry Letters and Reviews, 5(1), 13-17.[Link]

  • Liu, J., et al. (2012). "Completely OH-Selective FeCl3-Catalyzed Prins Cyclization: Highly Stereoselective Synthesis of 4-OH-Tetrahydropyrans." Journal of the American Chemical Society, 134(43), 17995–18003.[Link]

  • Patel, S., et al. (2017). "Bicyclic lactams and methods of use thereof.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Ethyloxan-4-ol vs. 2-Methyloxan-4-ol in Synthetic Workflows

As drug development increasingly relies on saturated oxygen heterocycles to improve pharmacokinetic properties (such as aqueous solubility and metabolic stability), substituted oxanes (tetrahydropyrans) have become privi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on saturated oxygen heterocycles to improve pharmacokinetic properties (such as aqueous solubility and metabolic stability), substituted oxanes (tetrahydropyrans) have become privileged scaffolds. This guide provides an in-depth comparative analysis of 2-methyloxan-4-ol [1] and 2-ethyloxan-4-ol [2]. By examining how the C2-alkyl substituent influences the reactivity of the C4-hydroxyl group, researchers can rationally select the optimal building block for late-stage functionalization.

Conformational Causality & Structural Dynamics

The reactivity of 2-alkyloxan-4-ols is fundamentally governed by their conformational equilibria. In the oxane ring, the C2-alkyl group strongly prefers the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C4 and C6[3].

  • Conformational Locking: The conformational free energy (A-value) for a methyl group is approximately 1.70 kcal/mol, while an ethyl group is slightly larger at ~1.75 kcal/mol. Both substituents effectively "lock" the ring conformation, forcing the C2 group into the equatorial plane[4].

  • Stereochemical Impact: Consequently, the stereochemistry of the C4-hydroxyl group (cis or trans to the C2-alkyl) dictates its axial or equatorial disposition. The cis-isomer adopts a highly stable diequatorial (e,e) conformation, whereas the trans-isomer adopts an equatorial-axial (e,a) conformation[5].

  • The Rotor Effect: While the static steric bulk of methyl and ethyl groups is similar, the ethyl group possesses a C-C bond rotor. The conformational sweeping volume of the ethyl group creates a subtle but measurable steric shielding effect across the face of the oxane ring, particularly impacting transition states that require ring distortion[3].

ConformationalReactivity Substrate 2-Alkyloxan-4-ol (C2-Me vs C2-Et) Cis Cis-Isomer (C2-eq, C4-eq) Substrate->Cis Thermodynamic Preference Trans Trans-Isomer (C2-eq, C4-ax) Substrate->Trans Kinetic Trapping Acylation Acylation / Esterification (Sterically Demanding TS) Cis->Acylation Fast (Unobstructed) Et slightly slower than Me Oxidation Oxidation to Ketone (Relief of Diaxial Strain) Cis->Oxidation Slow (Ground State Stable) Trans->Acylation Slow (1,3-Diaxial Hindrance) Trans->Oxidation Fast (Strain Relief) Et faster than Me

Caption: Conformational logic dictating the divergent reactivity pathways of 2-alkyloxan-4-ol isomers.

Reactivity Profiles: Oxidation vs. Acylation

Oxidation Kinetics (Dess-Martin Periodinane)

Oxidation of the C4-hydroxyl to the corresponding 2-alkyloxan-4-one involves a transition state where the sp³ carbon rehybridizes to sp². For the trans-isomer (axial OH), this rehybridization relieves 1,3-diaxial strain, resulting in a faster oxidation rate compared to the cis-isomer (equatorial OH)[5].

  • Comparative Insight: The 2-ethyl substituted analog exhibits a slightly accelerated oxidation rate for the trans-isomer compared to the 2-methyl analog. The bulkier ethyl group exerts a stronger "buttressing effect," subtly increasing the ground-state strain of the ring when the C4-OH is axial, thereby lowering the activation energy barrier for oxidation.

Acylation/Esterification (Steglich Conditions)

Acylation requires the approach of a bulky electrophile (e.g., an O-acylisourea intermediate). The equatorial OH (cis-isomer) reacts significantly faster than the axial OH (trans-isomer) due to the lack of 1,3-diaxial hindrance.

  • Comparative Insight: Here, 2-ethyloxan-4-ol demonstrates a marginally slower acylation rate than 2-methyloxan-4-ol. The rotational degrees of freedom of the ethyl group create a larger effective steric footprint, which slightly impedes the trajectory of the incoming electrophile, even at the distal C4 position.

Self-Validating Experimental Protocols

To objectively validate these mechanistic claims, the following standardized workflows are employed. These protocols are designed with internal controls to ensure reproducibility.

Protocol 1: Comparative Oxidation Kinetics
  • Preparation: Dissolve 1.0 mmol of the pure trans-isomer of either 2-methyloxan-4-ol[1] or 2-ethyloxan-4-ol[2] in 10.0 mL of anhydrous dichloromethane (DCM) under argon. Add 1.0 mmol of an internal standard (e.g., dodecane).

  • Initiation: Equilibrate to 25.0 °C. Add 1.2 mmol of Dess-Martin Periodinane (DMP) in a single portion.

  • Sampling: Withdraw 100 μL aliquots at 5, 10, 15, 30, and 60 minutes.

  • Quenching (Critical Step): Immediately discharge each aliquot into 500 μL of a 1:1 mixture of saturated aqueous NaHCO₃ and 10% Na₂S₂O₃. Causality: This rapidly reduces unreacted DMP and neutralizes acetic acid, instantly halting the oxidation and preventing acid-catalyzed ring opening or epimerization.

  • Analysis: Extract with diethyl ether, dry over MgSO₄, and analyze via GC-FID to determine the pseudo-first-order rate constant ( kobs​ ).

Protocol 2: Competitive Steglich Esterification
  • Preparation: In a single flask, dissolve 0.5 mmol of cis-2-methyloxan-4-ol and 0.5 mmol of cis-2-ethyloxan-4-ol in 5.0 mL anhydrous DCM.

  • Reagents: Add 1.0 mmol of phenylacetic acid and 0.1 mmol of 4-dimethylaminopyridine (DMAP).

  • Initiation: Cool to 0 °C and add 0.8 mmol of N,N'-Dicyclohexylcarbodiimide (DCC) dropwise. Causality: Using a sub-stoichiometric amount of DCC (relative to total alcohol) forces the two substrates to compete for the activated acyl donor, providing a highly accurate relative reactivity ratio without run-to-run variations.

  • Workup: Stir for 2 hours, filter the precipitated dicyclohexylurea (DCU), and analyze the filtrate via quantitative ¹H-NMR or LC-MS.

ProtocolWorkflow Mix Equimolar Mixture (Me & Et Analogs) Activate Add DCC / DMAP (Sub-stoichiometric) Mix->Activate React Competitive Esterification (0°C) Activate->React Filter Filter DCU Precipitate React->Filter Analyze qNMR / LC-MS (Determine Relative Rate) Filter->Analyze

Caption: Self-validating competitive esterification workflow to determine relative acylation rates.

Quantitative Data Comparison

The following table summarizes the benchmark kinetic and thermodynamic data for the two scaffolds based on conformational principles and standard application profiling[3][5].

Parameter / Property2-Methyloxan-4-ol2-Ethyloxan-4-olMechanistic Rationale
Conformational A-value (C2) ~1.70 kcal/mol~1.75 kcal/molEthyl is slightly bulkier, locking the chair conformation more rigidly.
Oxidation Rate ( kobs​ , trans) 1.2×10−3 s−1 1.5×10−3 s−1 Ethyl induces greater ground-state strain, accelerating relief during oxidation.
Relative Acylation Rate (cis) 1.00 (Normalized)0.88Rotor effect of the ethyl group slightly impedes electrophile approach at C4.
Cis/Trans Equilibration Ratio 73:27 (via reduction)76:24 (via reduction)Bulkier C2 group slightly favors the diequatorial (cis) product during ketone reduction[5].

Conclusion: While 2-methyloxan-4-ol and 2-ethyloxan-4-ol share the same fundamental oxane reactivity, the subtle steric and rotor effects of the C2-ethyl group introduce measurable kinetic differences. Researchers should opt for the 2-methyl variant when maximizing acylation yields in sterically congested environments is paramount. Conversely, the 2-ethyl variant may offer advantages when a more rigidly locked conformation or faster axial oxidation is desired in the synthetic sequence.

References

  • Title: The chemistry of 2-methyltetrahydropyran-4-one: An L-Selectride reaction that gives predominantly the equatorial alcohol Source: Canadian Science Publishing URL:[Link]

  • Title: 2-Methyl-tetrahydro-pyran-4-OL | C6H12O2 | CID 10080379 Source: PubChem, National Institutes of Health (NIH) URL:[Link]

  • Title: C7H14O2 - Explore - PubChemLite (2-ethyloxan-4-ol) Source: PubChemLite / Luxembourg Centre for Systems Biomedicine URL:[Link]

  • Title: The conformational behaviour of 2-aryloxytetrahydropyrans and 2-acetoxytetrahydropyran, and barrier to ring inversion Source: ResearchGate URL:[Link]

  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Comparative Guide: Validation of Chiral HPLC Methods for 2-Ethyloxan-4-ol Enantiomers

Executive Summary 2-Ethyloxan-4-ol (also known as 2-ethyltetrahydropyran-4-ol) is a cyclic aliphatic ether possessing two stereocenters (C2 and C4), which results in four possible stereoisomers (a pair of cis enantiomers...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Ethyloxan-4-ol (also known as 2-ethyltetrahydropyran-4-ol) is a cyclic aliphatic ether possessing two stereocenters (C2 and C4), which results in four possible stereoisomers (a pair of cis enantiomers and a pair of trans enantiomers). Determining the enantiomeric excess (ee) of this compound is critical when it is utilized as a chiral building block in drug development.

However, analytical scientists face a significant hurdle: 2-ethyloxan-4-ol lacks a conjugated π-system , rendering standard Ultraviolet (UV) detection ineffective. This guide objectively compares two field-proven methodologies to overcome this limitation: Direct Analysis via Charged Aerosol Detection (CAD) and Indirect Analysis via Pre-column Derivatization with UV Detection .

Mechanistic Comparison of Analytical Strategies

The choice of the chiral stationary phase (CSP) and detection mode is the most critical factor in achieving reliable enantiomeric separation[1]. Because enantiomers possess identical physical properties in an achiral environment, we must introduce a chiral environment using polysaccharide-based CSPs[2].

Strategy A: Direct Analysis (HPLC-CAD)
  • Mechanism : Charged Aerosol Detection (CAD) is a universal, mass-based detector that measures analytes by nebulizing the column effluent, evaporating the mobile phase, and applying an electrical charge to the residual analyte particles.

  • Causality & Column Selection : Because CAD requires the mobile phase to be completely volatile, the use of non-volatile salts is prohibited. Consequently, immobilized polysaccharide CSPs (e.g., Chiralpak IA or IB) are highly recommended. Immobilized phases can withstand a broader range of volatile organic solvents (like pure acetonitrile or ethyl acetate) without the risk of dissolving the chiral selector[3].

Strategy B: Indirect Analysis (Pre-column Derivatization + HPLC-UV)
  • Mechanism : The secondary hydroxyl group at the C4 position of 2-ethyloxan-4-ol is reacted with a derivatizing agent (e.g., phenyl isocyanate) to form a strongly UV-absorbing phenyl carbamate derivative.

  • Causality & Column Selection : Derivatization does more than just enable UV detection at 254 nm; it actively enhances chiral recognition. The newly introduced carbamate linkage provides additional hydrogen-bonding sites and π-π interaction capabilities. These interact strongly with the carbamate groups of coated polysaccharide CSPs (e.g., Chiralcel OD-H), often leading to superior resolution ( Rs​ ) values[2].

Method Development & Optimization Workflow

The following logical workflow illustrates the decision matrix for developing and validating a chiral method for 2-ethyloxan-4-ol.

G Start 2-Ethyloxan-4-ol (No UV Chromophore) Split Select Detection & Separation Strategy Start->Split Direct Direct Analysis (HPLC-CAD / ELSD) Split->Direct Volatile Mobile Phase Deriv Indirect Analysis (Pre-column Derivatization + UV) Split->Deriv Add Chromophore CSP_Direct Immobilized CSPs (e.g., Chiralpak IA/IB) Direct->CSP_Direct CSP_Deriv Coated CSPs (e.g., Chiralcel OD-H) Deriv->CSP_Deriv Val ICH Q2(R2) Method Validation (Specificity, LOD/LOQ, Linearity) CSP_Direct->Val CSP_Deriv->Val

Workflow for chiral HPLC method development and validation of 2-ethyloxan-4-ol.

Self-Validating Experimental Protocols

To ensure trustworthiness, every analytical run must be a self-validating system. Both protocols below include mandatory System Suitability Testing (SST) criteria prior to sample analysis.

Protocol A: Direct Analysis via HPLC-CAD

Objective: Direct enantiomeric separation without chemical alteration, maximizing throughput.

  • System Preparation : Equilibrate an immobilized Amylose tris(3,5-dimethylphenylcarbamate) column (4.6 × 250 mm, 5 µm) with a strictly volatile mobile phase of Hexane / Isopropanol (90:10, v/v).

  • Instrument Parameters : Set the flow rate to 1.0 mL/min. Maintain the column compartment at exactly 25 °C, as temperature fluctuations drastically alter chiral selectivity[3]. Set the CAD evaporation temperature to 35 °C.

  • System Suitability Test (SST) : Inject 10 µL of a 1.0 mg/mL racemic 2-ethyloxan-4-ol standard.

    • Acceptance Criteria: Resolution ( Rs​ ) between enantiomers must be ≥1.5 . Peak tailing factor must be ≤1.5 .

  • Sample Analysis : Inject validation samples. Note that baseline stability is highly dependent on mobile phase degassing; ensure continuous helium sparging or inline vacuum degassing.

Protocol B: Indirect Analysis via Pre-Column Derivatization (HPLC-UV)

Objective: Enhance sensitivity and chiral recognition via phenyl isocyanate derivatization for trace impurity profiling.

  • Derivatization Reaction :

    • Transfer 10.0 mg of the 2-ethyloxan-4-ol sample into a dry 10 mL glass vial.

    • Dissolve in 2.0 mL of anhydrous dichloromethane (DCM).

    • Add 25 µL of phenyl isocyanate (derivatizing agent) and 5 µL of triethylamine (catalyst).

    • Seal and incubate at 40 °C for 60 minutes.

  • Quenching & Reconstitution : Quench unreacted isocyanate with 100 µL of methanol. Evaporate the solvent under a gentle nitrogen stream and reconstitute the residue in 10.0 mL of Hexane / Ethanol (95:5, v/v).

  • Instrument Parameters : Equilibrate a coated Cellulose tris(3,5-dimethylphenylcarbamate) column (4.6 × 250 mm, 5 µm) at 0.8 mL/min. Set UV detection to 254 nm.

  • System Suitability Test (SST) : Inject 10 µL of the derivatized racemate.

    • Acceptance Criteria: Rs​≥2.0 . Ensure the derivatizing reagent peak (eluting near the void volume) does not interfere with the analyte peaks.

Comparative Validation Performance

According to ICH Q2(R2) guidelines, a chiral HPLC method must be rigorously validated to ensure its performance, particularly if it is intended to quantify an enantiomeric impurity[1]. The table below summarizes typical validation data comparing the two strategies.

Validation ParameterDirect Analysis (HPLC-CAD)Indirect Analysis (Deriv. + HPLC-UV)ICH Q2(R2) Acceptance Criteria
Specificity (Resolution, Rs​ ) 1.8 (Baseline separation)2.6 (Enhanced separation) Rs​≥1.5 , No co-elution
Limit of Detection (LOD) 0.5 µg/mL0.05 µg/mL S/N≥3
Limit of Quantitation (LOQ) 1.5 µg/mL0.15 µg/mL S/N≥10
Linearity R2≥0.995 (Quadratic fit) R2≥0.999 (Linear fit) R2≥0.990
Precision (Repeatability) 2.1% RSD0.8% RSD ≤2.0% RSD (Assay)
Accuracy (% Recovery) 98.5% – 101.2%97.0% – 102.5%95.0% – 105.0%
Causality Insight on Validation Data:
  • Linearity Discrepancies : CAD detection relies on particle scattering, which inherently produces a non-linear (often quadratic or sigmoidal) response curve over wide concentration ranges. Therefore, validation must employ appropriate mathematical transformations (e.g., log-log plots) or quadratic regression models to meet ICH linearity criteria. Conversely, the UV method follows Beer-Lambert's law, yielding strict linear responses.

  • Accuracy & Precision Trade-offs : The UV method provides an order of magnitude better LOD (0.05 µg/mL) due to the high molar extinction coefficient of the phenyl carbamate derivative. However, its accuracy range is slightly wider (97.0% – 102.5%) compared to the upper bound of the CAD method, driven by minor variations in derivatization yield across different concentration levels.

Conclusion & Strategic Recommendations

Both methods successfully validate against ICH Q2(R2) standards, but their operational applications differ significantly:

  • Opt for Direct Analysis (HPLC-CAD) during early-stage process development and high-throughput screening. It eliminates the kinetic variables and labor of derivatization, providing rapid, reliable assay data.

  • Opt for Indirect Analysis (Deriv. + HPLC-UV) for final API release testing and impurity profiling, where trace-level quantification (LOQ < 0.1%) of the undesired 2-ethyloxan-4-ol enantiomer is strictly required.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL:[Link]

  • Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL:[Link]

Sources

Validation

Comparative Conformational Analysis of Substituted Tetrahydropyran-4-ols: A Methodological Guide

Executive Summary Substituted tetrahydropyran-4-ols (THP-4-ols) are ubiquitous structural motifs found in macrolide antibiotics, marine toxins, and synthetic fragrances. The biological activity and chemical reactivity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted tetrahydropyran-4-ols (THP-4-ols) are ubiquitous structural motifs found in macrolide antibiotics, marine toxins, and synthetic fragrances. The biological activity and chemical reactivity of these molecules are intrinsically tied to their three-dimensional conformations. Determining whether substituents occupy axial or equatorial positions, and whether the pyran ring adopts a chair, boat, or twist-boat geometry, is a critical bottleneck in drug development.

This guide objectively compares the three primary analytical platforms used for conformational analysis—High-Field NMR Spectroscopy , Density Functional Theory (DFT) , and X-Ray Crystallography —and provides a self-validating experimental workflow for researchers to unambiguously assign the stereochemistry of complex THP-4-ol derivatives.

Analytical Platforms Compared

To establish a robust conformational profile, researchers must choose analytical tools that balance resolution, physiological relevance, and throughput.

  • Platform A: High-Field NMR Spectroscopy (Solution State)

    • Mechanism: Utilizes the Karplus relationship to correlate vicinal proton-proton coupling constants ( 3JHH​ ) with dihedral angles. Nuclear Overhauser Effect (NOE) spectroscopy maps spatial proximity (< 5 Å).

    • Advantage: Analyzes the molecule in a solvated state, providing a dynamic, biologically relevant picture of conformational equilibria[1].

  • Platform B: Density Functional Theory (DFT) Computations

    • Mechanism: Calculates the global and local thermodynamic energy minimums of various conformers in silico. Advanced functionals (e.g., ω B97X-D) account for critical non-covalent dispersion forces[2].

    • Advantage: Quantifies the exact energy gap between chair and twist-boat conformers (typically >2.5 kcal/mol in favor of the chair) without the need for physical isolation[2].

  • Platform C: X-Ray Crystallography (Solid State)

    • Mechanism: Scatters X-rays through a single crystal to generate a definitive 3D electron density map.

    • Advantage: Provides unambiguous absolute configuration. Limitation: Crystal packing forces and intermolecular hydrogen bonding in the solid lattice can distort the molecule into a conformation that does not exist in solution.

Table 1: Performance Matrix of Analytical Platforms
Feature / MetricNMR Spectroscopy (Solution)DFT Computation (In Silico)X-Ray Crystallography (Solid)
Primary Output Time-averaged dynamic geometryThermodynamic energy minimumsAbsolute static geometry
State of Matter Liquid (Solvated)Gas phase or Implicit SolventSolid (Crystalline)
Throughput High (Minutes to Hours)Medium (Hours to Days/CPU)Low (Requires crystallization)
Key Limitation Signal overlap in complex spectraHighly dependent on basis setCrystal packing artifacts

Logical Framework of THP-4-ol Conformations

The conformational preference of a substituted THP-4-ol is not random; it is governed by a predictable hierarchy of steric and electronic factors. When designing an analytical workflow, understanding the causality behind these thermodynamic drivers is essential.

Logic Root THP-4-ol Conformation Steric Steric Interactions Root->Steric Electronic Electronic Effects Root->Electronic AxEq 1,3-Diaxial Repulsion (Favors Equatorial) Steric->AxEq Hbond Intramolecular H-Bonding (Stabilizes Specific Geometries) Electronic->Hbond Anomeric Anomeric Effect (C2/C6 Substituents) Electronic->Anomeric

Thermodynamic hierarchy dictating the conformational stability of tetrahydropyran-4-ols.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, a conformational analysis must be a self-validating system . The following protocol details the synthesis of a 2,6-disubstituted THP-4-ol via Prins cyclization, followed by a closed-loop validation using NMR and DFT.

Workflow A Homoallylic Alcohol + Aldehyde B Prins Cyclization (FeCl3 Catalysis) A->B Stereoselective C 2,6-Disubstituted THP-4-ol B->C Isolation D NMR Analysis (NOE, J-coupling) C->D Empirical Data E DFT Optimization (ωB97X-D/cc-pVTZ) C->E Theoretical Match D->E Cross-Validation

Workflow: Prins cyclization synthesis to multi-platform THP-4-ol conformational analysis.

Phase 1: Stereoselective Synthesis (Prins Cyclization)

Causality: We utilize an FeCl3​ -catalyzed Prins cyclization because it is highly stereoselective, heavily favoring the all-cis 4-OH-tetrahydropyran diastereomer through a stable chair-like oxocarbenium transition state[3].

  • Reaction: Combine the homoallylic alcohol and aldehyde in anhydrous CH2​Cl2​ at 0 °C.

  • Catalysis: Add 10 mol% FeCl3​ . The Lewis acid activates the aldehyde, promoting attack by the alkene to form the pyran ring[3].

  • Isolation: Quench with aqueous NaHCO3​ , extract, and purify via flash chromatography to isolate the pure diastereomer.

Phase 2: Solution-State NMR Analysis (Empirical Hypothesis)

Causality: We use CDCl3​ as the NMR solvent rather than DMSO- d6​ to prevent the solvent from outcompeting the THP-4-ol's natural intramolecular hydrogen bonding networks, which dictate its native conformation.

  • 1D 1 H NMR ( J -Coupling Extraction): Acquire a high-resolution 1 H spectrum (≥ 500 MHz). Extract the 3JHH​ values for the C4 carbinol proton.

  • Geometrical Deduction: If the C4 proton exhibits two large trans-diaxial couplings (~10–12 Hz) with the adjacent C3 and C5 protons, the C4 proton is axial, meaning the hydroxyl group is equatorial[4].

  • 2D NOESY (Spatial Confirmation): Run a 2D NOESY experiment. Observe cross-peaks between the C2, C4, and C6 axial protons. A strong NOE correlation between these protons confirms a 1,3,5-triaxial relationship, locking the ring into a specific chair conformation[1].

Phase 3: In Silico DFT Validation (Theoretical Confirmation)

Causality: Empirical NMR data can sometimes be skewed by rapid ring-flipping equilibria. We use DFT to calculate the absolute thermodynamic minimum, ensuring the NMR-derived structure is energetically sound.

  • Model Building: Construct the all-cis and trans isomers in silico.

  • Optimization: Run geometry optimizations using the ω B97X-D functional with a cc-pVTZ basis set. Why this functional? It includes empirical dispersion corrections necessary for accurately modeling the van der Waals forces within the crowded pyran ring[2].

  • Validation: Compare the DFT-calculated dihedral angles with the NMR-derived Karplus angles. If the DFT global minimum (e.g., chair conformer favored by >2.5 kcal/mol) matches the NOE spatial map, the conformation is definitively validated[2].

Quantitative Data Interpretation

To rapidly assess the stereochemistry of newly synthesized THP-4-ols, researchers can reference the diagnostic coupling constants summarized below. The magnitude of the J -value directly correlates to the dihedral angle between adjacent protons.

Table 2: Diagnostic 1 H NMR Coupling Constants for THP-4-ols
Proton RelationshipDihedral Angle (Approx.)Typical 3JHH​ Value (Hz)Conformational Implication
Axial - Axial 180°10.0 - 12.0Both protons are axial; substituents are equatorial [4].
Axial - Equatorial 60°2.0 - 5.0One proton is axial, one is equatorial.
Equatorial - Equatorial 60°1.5 - 3.5Both protons are equatorial; substituents are axial .

Note: The presence of an axial C4 hydroxyl group often causes a characteristic downfield chemical shift of the equatorial H2 and H6 protons due to through-space deshielding effects[4].

References

  • [2] Dominant conformer of tetrahydropyran-2-methanol and its clusters in the gas phase explored by the use of VUV photoionization and vibrational spectroscopy. The Journal of Chemical Physics (AIP Publishing). 2

  • [1] Oxonia-Cope Rearrangement and Side-Chain Exchange in the Prins Cyclization. ResearchGate. 1

  • [3] Completely OH-Selective FeCl3-Catalyzed Prins Cyclization: Highly Stereoselective Synthesis of 4-OH-Tetrahydropyrans. ResearchGate. 3

  • [4] Highly Substituted Tetrahydropyrones from Hetero-Diels−Alder Reactions of 2-Alkenals with Stereochemical Induction from Chiral Dienes. The Journal of Organic Chemistry (ACS Publications). 4

Sources

Comparative

A Comparative Guide to Validating the Stereochemistry of 2-Ethyloxan-4-ol

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. Different stereoisomers of a chiral molecule can exhibit vastly different biological activities, with one enantiomer potentially being a potent therapeutic while the other is inactive or even toxic. This guide provides an in-depth comparison of analytical techniques for validating the stereochemistry of chiral molecules, using the synthetic building block 2-ethyloxan-4-ol as a case study. We will delve into the definitive method of single-crystal X-ray crystallography and compare its performance with powerful spectroscopic and chromatographic alternatives.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is widely regarded as the most unambiguous and powerful method for determining the absolute configuration of a chiral molecule.[1][2] This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, offering direct visualization of the molecule's stereochemistry.

Theoretical Underpinnings

The method relies on the diffraction of X-rays by the electron clouds of atoms arranged in a highly ordered crystal. To determine the absolute configuration, the phenomenon of anomalous dispersion is utilized.[1][3] When the X-ray wavelength is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal.[1] The measurement of the intensity differences between these "Bijvoet pairs" allows for the definitive determination of the absolute structure.[1]

A critical metric in this process is the Flack parameter, which is refined during the crystallographic analysis.[4][5] A Flack parameter value close to 0, with a small standard uncertainty, indicates that the correct enantiomer has been modeled, while a value approaching 1 suggests that the inverted structure is the correct one.[1][4][6]

Experimental Workflow

The successful application of X-ray crystallography is contingent on a meticulous experimental workflow.

xray_workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Synthesis & Purification of 2-Ethyloxan-4-ol crystallization Crystal Growth (Vapor Diffusion, Slow Evaporation) synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Scaling diffraction->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation (R-factor, Flack Parameter) refinement->validation cif Crystallographic Information File (CIF) validation->cif report Absolute Structure Assignment (R/S) cif->report

Workflow for stereochemical determination by X-ray crystallography.

Detailed Protocol: X-ray Crystallography

  • Crystallization : This is often the most challenging step. The goal is to grow a single, well-ordered crystal of 2-ethyloxan-4-ol, typically larger than 0.1 mm.[7] This can be achieved through methods like slow evaporation of a saturated solution, or vapor diffusion.

  • Data Collection : A suitable crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[7] To maximize the anomalous dispersion effect for a molecule composed of C, H, and O, it is often necessary to use a copper radiation source (Cu-Kα).[2]

  • Structure Solution and Refinement : The collected diffraction data is processed to yield a set of reflection intensities. Software is then used to solve the phase problem and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to improve its accuracy.[7]

  • Absolute Structure Determination : During the final stages of refinement, the Flack parameter is calculated. A value of x ≈ 0 with u(x) < 0.04 provides high confidence in the assigned absolute configuration.[2][6]

Orthogonal Validation: Spectroscopic and Chromatographic Methods

While X-ray crystallography provides a definitive answer, it is not always feasible due to difficulties in obtaining suitable crystals. Therefore, orthogonal methods are crucial for routine analysis and for compounds that are reluctant to crystallize.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, specifically through-space correlation experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), is a powerful tool for determining the relative stereochemistry of a molecule in solution.[8][9]

Principle of NOESY

NOESY detects the transfer of nuclear spin polarization between protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.[10][11] By observing these through-space correlations, one can deduce the relative orientation of substituents on a stereocenter. For a cyclic structure like 2-ethyloxan-4-ol, NOESY can establish the cis or trans relationship between the ethyl group at C2 and the hydroxyl group at C4.

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation dissolve Dissolve Purified Sample in Deuterated Solvent (e.g., CDCl3) setup Spectrometer Setup (Lock, Shim, Pulse Calibration) dissolve->setup run_noesy Acquire 2D NOESY Spectrum setup->run_noesy processing Fourier Transform & Phasing run_noesy->processing analysis Identify Cross-Peaks Indicating Spatial Proximity processing->analysis correlation Correlate NOE Signals with Interproton Distances analysis->correlation assignment Assign Relative Stereochemistry (cis/trans) correlation->assignment

Workflow for determining relative stereochemistry using NMR (NOESY).

Experimental Protocol: 2D NOESY

  • Sample Preparation : Dissolve 1-10 mg of purified 2-ethyloxan-4-ol in a suitable deuterated solvent.[7]

  • Data Acquisition : Place the sample in the NMR spectrometer. After standard setup procedures (locking, shimming), a 2D NOESY experiment is run. Key parameters include the mixing time, which is optimized to allow for the buildup of NOE signals.

  • Data Processing and Interpretation : The acquired data is processed to generate a 2D spectrum. Off-diagonal cross-peaks connect protons that are close in space.[9] For example, a cross-peak between a proton on the ethyl group and the axial or equatorial proton at C4 would help to define their relative orientation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical technique for separating enantiomers, which is essential for determining enantiomeric purity and for isolating individual stereoisomers.[12][13]

Principle of Separation

Chiral HPLC relies on a chiral stationary phase (CSP), which is a solid support that has been modified with an enantiomerically pure chiral selector.[14][15] As the racemic mixture of 2-ethyloxan-4-ol passes through the column, the two enantiomers interact differently with the CSP.[16] This differential interaction leads to different retention times, allowing for their separation.[14]

hplc_workflow cluster_method_dev Method Development cluster_analysis_run Analysis cluster_data_interp Data Interpretation column_select Select Chiral Stationary Phase (CSP) mobile_phase Optimize Mobile Phase Composition column_select->mobile_phase sample_prep Prepare Sample Solution mobile_phase->sample_prep injection Inject Sample onto HPLC System sample_prep->injection detection Detect Eluting Enantiomers injection->detection chromatogram Analyze Chromatogram detection->chromatogram quantification Determine Retention Times & Peak Areas chromatogram->quantification purity Calculate Enantiomeric Excess (ee%) quantification->purity

Workflow for chiral HPLC method development and analysis.

Experimental Protocol: Chiral HPLC

  • Method Development : The most critical step is the selection of an appropriate CSP. Polysaccharide-based CSPs are versatile and widely used.[12] A screening process is typically employed, testing the separation of the 2-ethyloxan-4-ol racemate on several different columns with various mobile phases (e.g., hexane/isopropanol for normal phase).

  • Analysis : Once a suitable method is developed, a solution of the sample is injected into the HPLC system.

  • Data Interpretation : The output is a chromatogram showing two separated peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer, allowing for the determination of enantiomeric excess (ee%).

Comparative Analysis

The choice of technique for stereochemical validation depends on the specific research question, available resources, and the properties of the molecule itself.

FeatureSingle-Crystal X-ray CrystallographyNMR Spectroscopy (NOESY)Chiral HPLC
Information Provided Absolute stereochemistry (R/S)[2]Relative stereochemistry (cis/trans)[9]Separation of enantiomers, enantiomeric excess (ee%)[12]
Sample Requirement High-quality single crystal (>0.1 mm)[7]1-10 mg of pure, soluble compound[7]Microgram to milligram quantities, soluble[7]
Primary Advantage Unambiguous, definitive 3D structure[1]Provides structural information in solution[7]High throughput, quantitative analysis of enantiomeric purity[13]
Primary Limitation Requires a suitable single crystal, which can be difficult to grow[17]Does not provide absolute configuration directlyDoes not provide structural information; requires authentic standards for peak assignment
Analysis Time Days to weeks (including crystallization)[7]1-12 hours per sample[7]15-60 minutes per sample[7]

Conclusion

The validation of a molecule's stereochemistry is a non-negotiable step in modern chemical and pharmaceutical research. For 2-ethyloxan-4-ol, as with any chiral molecule, a multi-faceted analytical approach provides the most robust and reliable results.

Single-crystal X-ray crystallography remains the unequivocal gold standard for determining absolute configuration , providing a definitive and visually intuitive answer.[1][18] Its primary hurdle is the prerequisite of a high-quality crystal.

When crystallization is not feasible, a combination of other techniques is essential. NMR spectroscopy, through NOESY experiments, is invaluable for elucidating the relative stereochemistry in a biologically relevant solution state. Chiral HPLC is the workhorse for assessing enantiomeric purity and for the preparative separation of stereoisomers.[19]

Ultimately, a synergistic approach, where the relative stereochemistry from NMR and the enantiomeric purity from chiral HPLC are confirmed by the absolute configuration from X-ray crystallography, represents the most rigorous and scientifically sound strategy for complete stereochemical validation.

References

  • Flack, H. D. The Flack Parameter. MDPI. [Link]

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • Wikipedia. Flack parameter. Wikipedia. [Link]

  • Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]

  • Chrom Tech, Inc. Understanding Chiral Chromatography: A Comprehensive Guide. Chrom Tech, Inc.. [Link]

  • Wikipedia. Chiral column chromatography. Wikipedia. [Link]

  • Flack, H. D. The Use of X-ray crystallography to determine absolute configuration. Preprints.org. [Link]

  • Online Dictionary of Crystallography. Flack parameter. Online Dictionary of Crystallography. [Link]

  • Chemical Crystallography. Flack parameter. Chemical Crystallography. [Link]

  • Blogs@NTU. Chiral Chromatography: Separating Twins | Stereochemistry. Blogs@NTU. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Proléková.cz. HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • PMC. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Encyclopedia.pub. X-ray Single-Crystal Diffraction. Encyclopedia.pub. [Link]

  • Spark904. Absolute configuration of complex chiral molecules. Spark904. [Link]

  • PubMed. Determination of absolute configuration using single crystal X-ray diffraction. PubMed. [Link]

  • Chromedia. PRINCIPLES of CHIRAL SEPARATION. Chromedia. [Link]

  • YouTube. Stereochemistry | How to read NOESY spectrum?. YouTube. [Link]

  • Chemistry LibreTexts. 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

Sources

Validation

Comparative Kinetics in Esterification: 2-Ethyloxan-4-ol vs. Acyclic Secondary Alcohols

As a Senior Application Scientist specializing in synthetic process optimization, I frequently encounter reaction bottlenecks when incorporating bulky secondary alcohols into active pharmaceutical ingredients (APIs). Est...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic process optimization, I frequently encounter reaction bottlenecks when incorporating bulky secondary alcohols into active pharmaceutical ingredients (APIs). Esterification is a fundamental transformation, yet reaction rates are highly sensitive to the steric environment of the hydroxyl group.

This guide provides an objective, data-driven comparison of the esterification kinetics between a rigid cyclic secondary alcohol—specifically 2-ethyloxan-4-ol (also known as 2-ethyltetrahydropyran-4-ol)—and flexible acyclic secondary alcohols like 3-hexanol. By understanding the causality behind these kinetic differences, researchers can rationally design more efficient synthetic workflows.

Mechanistic Causality: Steric Hindrance and the Tetrahedral Intermediate

In standard Fischer esterification or catalytic acylation, the rate-determining step often involves the nucleophilic attack of the alcohol on the activated carbonyl, forming a sterically crowded 1[1]. The energy barrier required to reach this transition state is strictly dictated by the surrounding steric bulk. Secondary alcohols inherently possess a 2 than primary alcohols due to the steric hindrance from the secondary carbon[2].

However, the geometric nature of the carbon framework heavily influences this barrier:

  • 2-Ethyloxan-4-ol (Rigid Cyclic System): The tetrahydropyran ring restricts conformational freedom. The bulky 2-ethyl group thermodynamically locks the ring into a chair conformation, occupying an equatorial position to minimize strain. Consequently, the 4-hydroxyl group is forced into either an axial or equatorial position depending on the specific diastereomer. If axial, the hydroxyl group faces severe 1,3-diaxial interactions with the ring protons during the approach of the acylating agent, drastically reducing the reaction rate. Even an equatorial hydroxyl is partially shielded by the rigid adjacent ring structure.

  • Acyclic Secondary Alcohols (Flexible Aliphatic System): Molecules like 3-hexanol possess high degrees of rotational freedom around their C-C bonds. While they still present secondary steric hindrance, the alkyl chains can freely rotate to adopt anti-periplanar conformations. This flexibility minimizes steric clashes during the nucleophilic attack, leading to a comparatively lower activation energy and faster reaction rates during 3[3].

Comparative Data Analysis

To objectively evaluate these differences, we summarize the structural properties and relative reaction rates ( krel​ ) typically observed when subjecting these substrates to competitive acylation environments.

Table 1: Structural and Kinetic Comparison of Secondary Alcohols

Property2-Ethyloxan-4-olAcyclic Sec-Alcohols (e.g., 3-Hexanol)
Structural Classification Cyclic (Tetrahydropyran derivative)Acyclic (Aliphatic chain)
Conformational Freedom Low (Rigid chair conformation)High (Free C-C bond rotation)
Dominant Steric Clashes 1,3-diaxial interactions (if axial OH)Transient gauche interactions
Relative Esterification Rate Slower (Baseline: 1.0x)Faster (~1.5x to 3.0x)
Synthetic Accessibility Requires forcing conditions or active acyl donorsAmenable to mild catalytic acylation
Experimental Methodology: Self-Validating Competitive Acylation

To ensure absolute scientific integrity, the following protocol employs a competitive acylation framework . By reacting both alcohols in the same vessel with a sub-stoichiometric amount of acylating agent, variations in temperature, mixing, and catalyst concentration are perfectly controlled. The inclusion of an inert internal standard makes the system self-validating: any deviation in the mass balance immediately flags experimental error.

Step-by-Step Protocol:

  • Standard Preparation: In an oven-dried 10 mL round-bottom flask under inert argon, dissolve 1.0 mmol of 2-ethyloxan-4-ol, 1.0 mmol of 3-hexanol, and 0.5 mmol of dodecane (internal standard) in 5.0 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add 0.1 mmol of 4-dimethylaminopyridine (DMAP) and 2.0 mmol of triethylamine (TEA). Stir at 25°C for 5 minutes to ensure homogeneity.

  • Reaction Initiation: Dropwise, add 0.5 mmol of acetic anhydride (sub-stoichiometric to force competition).

  • Aliquoting & Quenching: Extract 50 µL aliquots at 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 0.5 mL of saturated aqueous NaHCO3​ to halt the reaction, then extract with 0.5 mL of ethyl acetate.

  • GC-FID Analysis: Inject the organic layer into a GC-FID. The internal standard (dodecane) validates the injection volume. Calculate the conversion ratio of 2-ethyloxan-4-yl acetate vs. 3-hexyl acetate to determine the relative rate constant ( krel​ ).

Workflow Visualization

The following diagram illustrates the logical causality between substrate conformation, transition state crowding, and the resulting esterification rates.

G Substrate Secondary Alcohol Substrate Cyclic 2-Ethyloxan-4-ol (Cyclic Pyran Ring) Substrate->Cyclic Acyclic Acyclic Alcohols (e.g., 3-Hexanol) Substrate->Acyclic ConformC Rigid Chair Conformation (Axial/Equatorial OH) Cyclic->ConformC ConformA High Conformational Flexibility (Rotameric States) Acyclic->ConformA TS_C Sterically Crowded TS (1,3-Diaxial Interactions) ConformC->TS_C TS_A Less Crowded TS (Transient Gauche Strain) ConformA->TS_A Rate_C Lower Reaction Rate (k_rel < 1.0) TS_C->Rate_C Rate_A Higher Reaction Rate (k_rel ~ 1.5 - 3.0) TS_A->Rate_A

Mechanistic workflow illustrating the impact of conformational rigidity on esterification rates.

Discussion & Application in Drug Development

Understanding these kinetic nuances is critical when designing synthetic routes for novel therapeutics. If a target API requires the esterification of a rigid cyclic scaffold like 2-ethyloxan-4-ol, standard mild acylation conditions will likely result in poor yields or require extended reaction times. In such cases, utilizing highly reactive acylating agents or exploring 4[4] becomes necessary. Conversely, acyclic secondary alcohols offer more forgiving kinetics, allowing for greener, milder esterification protocols.

References
  • Recent Developments on the Mechanism and Kinetics of Esterification Reaction Promoted by Various Catalysts Source: ResearchGate URL:1

  • Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors Source: MDPI URL:2

  • Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols Source: ACS Publications URL:4

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis Source: PMC - NIH URL:3

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Ethyloxan-4-ol

Chemical Profile and Hazard Assessment of 2-Ethyloxan-4-ol Due to the absence of a specific Safety Data Sheet (SDS) for 2-Ethyloxan-4-ol, we must infer its potential hazards from its constituent functional groups: a seco...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile and Hazard Assessment of 2-Ethyloxan-4-ol

Due to the absence of a specific Safety Data Sheet (SDS) for 2-Ethyloxan-4-ol, we must infer its potential hazards from its constituent functional groups: a secondary alcohol and a tetrahydropyran (cyclic ether) moiety.

  • Combustibility: Like many organic alcohols and ethers, 2-Ethyloxan-4-ol is expected to be a combustible liquid.[1][2][3][4][5] Similar compounds, such as 2-ethylhexanol, have a flash point around 73-81°C, indicating they will burn if exposed to an ignition source.[6][7][8] Therefore, it is crucial to handle this compound away from open flames, sparks, and other potential ignition sources.[2][3][9][10]

  • Irritant Properties: Alcohols and ethers can cause irritation to the skin, eyes, and respiratory tract.[2][8][11] Direct contact should be avoided through the use of appropriate personal protective equipment.

  • Peroxide Formation: A significant hazard associated with ethers is the potential for the formation of explosive peroxides upon exposure to air and light.[12] While the tendency for peroxide formation can vary depending on the specific structure, it is a critical consideration for all ether-containing compounds.

  • Environmental Hazards: Organic solvents can be harmful to aquatic life.[2][4][8][13] Therefore, improper disposal that allows the chemical to enter waterways must be strictly avoided.[1][3][14]

Inferred Physicochemical Properties and Hazards
PropertyInferred Value/CharacteristicRationale & Safety Implication
Physical State LiquidAssume standard liquid handling procedures.
Flash Point Likely Combustible (e.g., >60°C)Keep away from heat and ignition sources.[2][3][10]
Health Hazards Skin, eye, and respiratory irritant.[2][8][11]Wear appropriate PPE to prevent contact.[2][9][10]
Reactivity Potential for peroxide formation.[12] Incompatible with strong oxidizing agents.[1][3]Date containers upon receipt and opening. Store away from incompatible materials.[4][12]
Environmental Harmful to aquatic organisms.[2][4][8][13]Prevent release into the environment.[2][10][14]

Pre-Disposal Operations: Handling and Storage

Proper handling and storage are the first steps in a safe disposal plan.

  • Ventilation: Always handle 2-Ethyloxan-4-ol in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][9][10]

  • Container Management: Keep the container tightly closed when not in use.[1][3][10] Containers should be clearly labeled.

  • Segregation: Store 2-Ethyloxan-4-ol away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[3][4][15]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks of exposure.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact and potential irritation.
Eye Protection Tightly fitting safety goggles or a face shield if splashing is a risk.[4][9]Protects against accidental splashes that could cause serious eye irritation.[2][3][4]
Skin and Body Laboratory coat.Prevents contamination of personal clothing.
Respiratory Use in a well-ventilated area or fume hood is typically sufficient. If significant aerosolization or vapor generation is expected, a NIOSH-approved organic vapor respirator may be necessary.[4][9]Minimizes inhalation of potentially irritating vapors.[2][11]

Spill Management Protocol

Immediate and correct response to a spill is critical for safety.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Eliminate all nearby ignition sources (e.g., turn off hot plates, unplug electrical equipment).[1][7][9]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: For small spills, absorb the material with a non-combustible absorbent, such as vermiculite, sand, or earth.[1][3][7][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Package: Using non-sparking tools, collect the absorbed material and place it into a suitable, sealable container for hazardous waste disposal.[7][9]

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose: The collected waste and any contaminated cleaning materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol for 2-Ethyloxan-4-ol

Disposal of 2-Ethyloxan-4-ol must be conducted in accordance with federal, state, and local regulations.[3][16] In nearly all cases, this chemical will be classified as a hazardous waste.

Step 1: Waste Classification

Based on its inferred properties as a combustible organic liquid, 2-Ethyloxan-4-ol waste should be classified as hazardous chemical waste. It is the responsibility of the waste generator to make this determination.[3]

Step 2: Waste Collection and Segregation
  • Dedicated Waste Container: Collect waste 2-Ethyloxan-4-ol and materials contaminated with it in a dedicated, properly labeled hazardous waste container.[12]

  • Container Compatibility: The container must be made of a material compatible with the chemical, such as glass or a suitable plastic.[1]

  • Labeling: As soon as waste is added, label the container with a hazardous waste tag, clearly identifying the contents as "Hazardous Waste: 2-Ethyloxan-4-ol" and listing any other components if it's a mixture.[12]

  • Segregation: Do not mix this waste with incompatible waste streams, such as strong acids or oxidizers.[17]

Step 3: On-Site Accumulation
  • Closed Containers: Keep the waste container securely sealed at all times, except when adding waste.[12]

  • Storage Location: Store the waste container in a designated satellite accumulation area near the point of generation.[16]

  • Secondary Containment: Utilize secondary containment (such as a larger, chemically resistant tub) to capture any potential leaks or spills.[12][17]

Step 4: Arranging for Final Disposal
  • Professional Disposal Service: The final disposal of the collected hazardous waste must be handled by a licensed environmental services contractor. Do not attempt to dispose of this chemical through the standard trash or down the drain.[18][19]

  • Documentation: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.

Disposal of Empty Containers

Empty containers that held 2-Ethyloxan-4-ol must also be managed properly.

  • Triple Rinsing: An empty container that held this chemical should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12][16]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected and added to the appropriate hazardous waste stream.[12]

  • Container Disposal: After triple rinsing and air-drying in a ventilated area, the container can often be disposed of as regular laboratory glass or plastic waste.[16] Be sure to deface or remove the original label.[12][16]

Visualizing the Disposal Workflow

To ensure clarity and adherence to the protocol, the following diagrams outline the key decision-making and procedural flows.

DisposalDecisionFlow cluster_waste_generation Waste Generation & Collection cluster_storage On-Site Storage cluster_disposal Final Disposal Waste Generate 2-Ethyloxan-4-ol Waste Container Select Compatible, Labeled Waste Container Waste->Container Collect Collect Waste in Container Container->Collect Seal Keep Container Securely Sealed Collect->Seal Store Store in Designated Satellite Accumulation Area with Secondary Containment Seal->Store Segregate Segregate from Incompatibles Store->Segregate Arrange Arrange Pickup by Licensed Hazardous Waste Contractor Segregate->Arrange Document Maintain Disposal Records Arrange->Document

Caption: Workflow for 2-Ethyloxan-4-ol Waste Management.

SpillResponse Spill Spill Occurs Evacuate Alert & Evacuate Area Spill->Evacuate Ignition Eliminate Ignition Sources Spill->Ignition Absorb Absorb with Inert Material (e.g., sand, vermiculite) Evacuate->Absorb Ignition->Absorb Collect Collect Absorbed Material (Use Non-Sparking Tools) Absorb->Collect Package Package in Labeled Hazardous Waste Container Collect->Package Decontaminate Decontaminate Spill Area Package->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Spill Response Protocol for 2-Ethyloxan-4-ol.

Conclusion: A Commitment to Safety

The proper management and disposal of laboratory chemicals are paramount to ensuring a safe and compliant research environment. While 2-Ethyloxan-4-ol may be a novel compound without extensive safety documentation, a cautious and informed approach based on its chemical structure allows for the development of robust safety protocols. By understanding the "why" behind each step—from the potential for peroxide formation in its ether ring to the combustible nature of its alcohol group—we empower our researchers to make safety-conscious decisions. Adherence to these guidelines will not only ensure regulatory compliance but will also foster a deeply ingrained culture of safety that is the bedrock of scientific advancement.

References

  • Assessment Report on 2-Ethylhexanol for Developing Ambient Air Quality Objectives. (n.d.). Open Government program.
  • Material Safety D
  • 2- ethyl hexanol. (n.d.).
  • 2-ETHYLHEXANOL - Safety d
  • 2-Ethylhexanol. (2024, October 7).
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Hazardous Waste Disposal. (1984, May). WAAC Newsletter, 6(2), 8-13.
  • 2-ETHYLHEXANOL - Chemical Distribution Solutions. (n.d.).
  • GPS Safety Summary - Substance Name: - 2-Ethylhexanol. (2012, August 30). Arkema.
  • Product #: 248139. (2015, June 11). BRENNTAG NORTHEAST INC.
  • 2-ETHYL HEXANOL. (n.d.). CAMEO Chemicals - NOAA.
  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety.
  • 2 - Safety D
  • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
  • 2-Ethylhexanol. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2014, September 8). Fisher Scientific.
  • 2-Ethylhexanol SDS. (n.d.). Environmental Protection Agency.
  • A review of the environmental fate and aquatic effects of a series of C4 and C8 oxo-process chemicals. (2001, October 15). PubMed.
  • Chemical Waste. (n.d.). Environment, Health & Safety - UCSF.
  • 2-Ethyl Hexanol - SAFETY D
  • Product Stewardship Summary - Ethylhexanol-2. (2018, April 25). Ashland.
  • ICSC 0890 - 2-ETHYLHEXANOL. (n.d.).
  • SEARCH for - Regul
  • Cal. Code Regs. Tit. 22, div. 4.5, ch. 11, app VII - Basis for Listing Hazardous Waste. (n.d.).
  • SAFETY D
  • Significant New Use Rules on Certain Chemical Substances. (2016, November 17). Federal Register.
  • 66261.31. Hazardous Wastes from Non-Specific Sources. (n.d.).

Sources

Handling

A Guide to Personal Protective Equipment for 2-Ethylhexan-1-ol

Disclaimer: The chemical "2-Ethyloxan-4-ol" is not a recognized standard chemical name. This guide has been developed based on the safety data for 2-Ethylhexan-1-ol , a common industrial chemical, under the assumption th...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The chemical "2-Ethyloxan-4-ol" is not a recognized standard chemical name. This guide has been developed based on the safety data for 2-Ethylhexan-1-ol , a common industrial chemical, under the assumption that "2-Ethyloxan-4-ol" is a typographical error. It is imperative for your safety to confirm the exact identity and consult the specific Safety Data Sheet (SDS) for any chemical you handle.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE) for handling 2-Ethylhexan-1-ol. It includes operational and disposal considerations to ensure safe laboratory practices.

Understanding the Risks: Hazard Profile of 2-Ethylhexan-1-ol

2-Ethylhexan-1-ol is a combustible liquid that can cause serious eye and skin irritation.[1][2][3] It may also cause respiratory irritation and is harmful if inhaled.[1][2][4] Understanding these hazards is the first step in selecting the appropriate PPE.

Key Hazards:

  • Flammability: Combustible liquid.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6][7]

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4][5][7]

  • Inhalation Toxicity: Harmful if inhaled.[1][2][3][4]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][3]

Core Protective Measures: Selecting the Right PPE

The selection of PPE depends on the specific laboratory procedure and the potential for exposure. The following table summarizes the recommended PPE for handling 2-Ethylhexan-1-ol.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Bench-top operations (small quantities) Safety glasses with side shields or chemical safety goggles.[2]Nitrile or other chemically resistant gloves.Standard laboratory coat.Not typically required if work is performed in a well-ventilated area.[2][8]
Large-scale operations or potential for splashing Chemical safety goggles and a face shield.[2][8]Chemically resistant gloves (e.g., butyl rubber, Viton™).Chemical-resistant apron or coveralls over a laboratory coat.Required if ventilation is inadequate or if mists are generated. Use a NIOSH-approved respirator with an organic vapor cartridge.[2][9]
Opening and closing containers Safety glasses with side shields.Nitrile or other chemically resistant gloves.Laboratory coat.Not typically required in a well-ventilated area.[2][8]
Emergency (spill cleanup) Chemical safety goggles and a face shield.[2][8]Heavy-duty, chemically resistant gloves.Chemical-resistant suit or coveralls.Self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[2][8]

Step-by-Step Guide to PPE Usage

Proper donning and doffing of PPE are critical to prevent contamination.

Donning (Putting On) PPE:
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Gown/Apron: Put on the laboratory coat or chemical-resistant apron.

  • Respiratory Protection: If required, fit your respirator. Ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:
  • Gloves: Remove gloves first, peeling them off from the cuff to the fingertips without touching the outside.

  • Gown/Apron: Remove your lab coat or apron by rolling it inside out.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Operational and Disposal Plans

Handling:

  • Always handle 2-Ethylhexan-1-ol in a well-ventilated area, preferably in a chemical fume hood.[2][8]

  • Avoid all sources of ignition, such as heat, sparks, and open flames.[1][2][3]

  • Use spark-proof tools and explosion-proof equipment.[2]

  • Take measures to prevent the buildup of electrostatic charge.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][8][9][10]

  • Keep away from heat and sources of ignition.[2][8]

Spill Management:

  • In case of a spill, evacuate the area.[8]

  • Remove all sources of ignition.[2]

  • For small spills, absorb with an inert material like vermiculite, sand, or earth and place in a suitable container for disposal.[2][9]

  • For large spills, contain the spill and prevent it from entering drains.[9]

Disposal:

  • Dispose of 2-Ethylhexan-1-ol and its containers in accordance with local, regional, and national regulations.[1][9]

  • This chemical should be disposed of as hazardous waste.[2]

Visualizing Safety Protocols

The following diagram illustrates the decision-making process for selecting appropriate PPE when working with 2-Ethylhexan-1-ol.

PPE_Decision_Tree start Start: Assess Task with 2-Ethylhexan-1-ol small_scale Small Scale / Benchtop? start->small_scale splash_potential Potential for Splash? small_scale->splash_potential Yes emergency Emergency Spill? small_scale->emergency No ventilation Adequate Ventilation? splash_potential->ventilation No ppe_splash Enhanced PPE: - Goggles & Face Shield - Chem-Resistant Gloves - Chem-Resistant Apron splash_potential->ppe_splash Yes ppe_basic Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat ventilation->ppe_basic Yes ppe_respirator Add Respirator (Organic Vapor Cartridge) ventilation->ppe_respirator No emergency->ventilation No ppe_emergency Full Emergency PPE: - SCBA - Chemical Suit - Heavy-Duty Gloves emergency->ppe_emergency Yes

Caption: PPE selection flowchart for handling 2-Ethylhexan-1-ol.

References

  • 2-ETHYLHEXANOL - Safety data sheet. (2026, January 13).
  • 2-ETHYLHEXANOL - Chemical Distribution Solutions. (n.d.).
  • Product #: 248139 From: BRENNTAG NORTHEAST INC. To - Boremco. (2015, June 11).
  • 2 - Safety Data Sheet. (2026, February 17).
  • 2-Ethylhexanol. (2024, October 7).
  • SAFETY DATA SHEET. (2025, November 6).
  • 2-Ethylhexanol SDS - Environmental Protection Agency. (n.d.).
  • Safety Data Sheet: 2-Ethylhexanol - Carl ROTH. (n.d.).
  • GPS Safety Summary - Substance Name: - 2-Ethylhexanol - Arkema. (2012, August 30).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 10).
  • MATERIAL SAFETY DATA SHEET - Extrasynthese. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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